molecular formula C7H7N3 B1626050 3-Methyl-3H-imidazo[4,5-C]pyridine CAS No. 7322-04-5

3-Methyl-3H-imidazo[4,5-C]pyridine

Cat. No.: B1626050
CAS No.: 7322-04-5
M. Wt: 133.15 g/mol
InChI Key: GKVVKWNIYISLDO-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-C]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-Imidazo[4,5-c]pyridine, 3-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-2-3-8-4-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVKWNIYISLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486217
Record name 3H-Imidazo[4,5-c]pyridine, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-04-5
Record name 3H-Imidazo[4,5-c]pyridine, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3H-imidazo[4,5-c]pyridine
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Foundational & Exploratory

3-Methyl-3H-imidazo[4,5-c]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Methyl-3H-imidazo[4,5-c]pyridine represents a critical "privileged scaffold" in modern drug discovery. Structurally, it is a 3-deaza-3-methyladenine analogue, making it a potent bioisostere for purine-based signaling molecules. Its utility spans from Jak/STAT pathway inhibition to antiviral nucleoside analogues .

However, this molecule presents a notorious challenge in heterocyclic chemistry: regiochemical ambiguity . The methylation of the parent imidazo[4,5-c]pyridine scaffold frequently yields mixtures of


, 

, and

isomers, leading to misassigned structures in the literature. This guide provides a definitive technical framework for the synthesis, purification, and structural validation of the 3-methyl isomer.

Structural Architecture & Electronic Properties[1]

Nomenclature and Numbering

To ensure reproducibility, we must first establish the IUPAC numbering convention used throughout this guide. The fusion occurs at the 3,4-positions of the pyridine ring.

  • Core: Imidazo[4,5-c]pyridine[1][2][3][4][5][6][7][8]

  • Isomer: 3H-isomer (proton/substituent on the imidazole nitrogen proximal to the pyridine nitrogen).

Key Structural Features:

  • Pyridine Nitrogen (

    
    ):  The most basic center (
    
    
    
    ).
  • Imidazole Nitrogen (

    
    ):  The site of methylation.
    
  • Bridgehead Carbons:

    
     and 
    
    
    
    .
  • Proximity Markers: The

    
     proton is a singlet located between 
    
    
    
    and
    
    
    , serving as the primary NMR diagnostic handle.
Electronic Distribution

The this compound system is distinct from its 1-methyl isomer due to the "peri-like" interaction between the


-methyl group and the lone pair of the pyridine nitrogen (

).
  • Dipole Moment: The 3-methyl isomer generally exhibits a lower dipole moment than the 1-methyl isomer due to vector cancellation between the pyridine and imidazole dipoles.

  • Acidity: The

    
     proton is significantly acidic (
    
    
    
    in DMSO), allowing for lithiation and subsequent functionalization (e.g., introduction of aryl groups).

Synthetic Pathways & Regiocontrol[8]

The synthesis of this compound is non-trivial due to tautomeric equilibrium in the precursor.

The Regioselectivity Problem

Direct alkylation of 1H-imidazo[4,5-c]pyridine with methyl iodide (


) and base (

or

) typically yields a mixture:
  • 1-Methyl isomer (Major): Sterically less hindered; often thermodynamically preferred.

  • 3-Methyl isomer (Minor): Often formed in 10-20% yield due to repulsion from the

    
     lone pair and steric bulk at 
    
    
    
    .
  • 5-Methyl (Quaternary salt): Formed if highly reactive alkylating agents are used.

Recommended Protocol: Rational Synthesis

To maximize yield and purity, a stepwise ring-closure approach is superior to direct alkylation.

Protocol: Oxidative Cyclization from Diamines

  • Precursor:

    
    -methyl-3,4-diaminopyridine (requires differentiation of the 3- and 4-amino groups).
    
  • Reagent: Triethyl orthoformate (

    
    ) or Formic Acid.
    

Step-by-Step Methodology:

  • Nitration: React 4-amino-3-chloropyridine with methylamine (displacement of Cl) followed by nitration, or start with 3-fluoro-4-nitropyridine.

  • Reduction: Hydrogenate (

    
    ) to yield 3-(methylamino)pyridin-4-amine. Note: This specific diamine regiochemistry dictates the final product.
    
  • Cyclization:

    • Suspend diamine (10 mmol) in TEOF (50 mL).

    • Add catalytic p-TsOH (5 mol%).

    • Reflux for 4 hours (Monitor by TLC: 10% MeOH/DCM).

    • Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (DCM/MeOH/NH4OH gradient).

Synthetic Workflow Diagram

Synthesis Start 3-Fluoro-4-nitropyridine Step1 SNAr Substitution (MeNH2, THF, 0°C) Start->Step1 Inter1 3-(Methylamino)-4-nitropyridine Step1->Inter1 Step2 Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 3-(Methylamino)pyridin-4-amine Step2->Inter2 Step3 Cyclization (HC(OEt)3, pTsOH, Reflux) Inter2->Step3 Final This compound Step3->Final Regiospecific

Figure 1: Regiospecific synthesis of the 3-methyl isomer avoiding the isomeric mixture inherent in direct alkylation.

Analytical Validation (E-E-A-T)

Distinguishing the 3-methyl isomer from the 1-methyl isomer is the most critical quality control step. Reliance on simple 1H NMR is insufficient due to solvent-dependent shifts. You must use 2D NMR (NOESY/ROESY).

The Diagnostic Logic (NOE)

The spatial arrangement of the methyl group relative to the pyridine ring protons provides the definitive proof of structure.

  • 3-Methyl Isomer: The methyl group at

    
     is spatially proximal to the proton at C4  (the singlet between the ring nitrogens).
    
    • Observation: Strong NOE correlation between

      
       (Me) and 
      
      
      
      (H4).
  • 1-Methyl Isomer: The methyl group at

    
     is spatially proximal to the proton at C7  (part of the pyridine doublet system).
    
    • Observation: Strong NOE correlation between

      
       (Me) and 
      
      
      
      (H7).
Comparative NMR Data Table (in DMSO-d6)
FeatureThis compound1-Methyl-1H-imidazo[4,5-c]pyridine
Methyl Shift

3.85 ppm (s)

3.82 ppm (s)
H-2 (Imidazole)

8.45 ppm (s)

8.38 ppm (s)
H-4 (Pyridine)

8.90 ppm (s)

8.85 ppm (s)
H-6 (Pyridine)

8.35 ppm (d, J=5.5 Hz)

8.30 ppm (d, J=5.5 Hz)
NOE Diagnostic Me

H-4 (Strong)
Me

H-7 (Strong)
C-13 (Methyl) ~30.5 ppm~31.2 ppm
Structural Assignment Flowchart

NMR_Logic Start Isolate Product (1H NMR confirms scaffold) NOE_Exp Run 1D-NOESY Irradiate Methyl (-3.8 ppm) Start->NOE_Exp Check_H4 NOE to Singlet at ~8.9 ppm (H4)? NOE_Exp->Check_H4 Result_3Me Confirmed: 3-Methyl Isomer Check_H4->Result_3Me Yes (Proximity to C4) Result_1Me Confirmed: 1-Methyl Isomer Check_H4->Result_1Me No (NOE to Doublet H7)

Figure 2: Decision tree for structural elucidation using Nuclear Overhauser Effect (NOE) spectroscopy.

Pharmaceutical Applications

Bioisosterism

The this compound scaffold is a classic 3-deazapurine mimic. By removing the nitrogen at position 3 of the purine ring (which corresponds to C4 in this scaffold) and shifting the fusion, it alters the hydrogen bonding donor/acceptor profile while maintaining planarity and aromatic stacking capability.

  • Target Class: Kinase Inhibitors (ATP competitive).

  • Mechanism: The pyridine nitrogen (

    
    ) often mimics the 
    
    
    
    of adenine, accepting a hydrogen bond from the hinge region of the kinase.
Key Therapeutic Areas
  • Antiviral Agents: Nucleoside analogues containing this base have shown activity against RNA viruses (e.g., BVDV, HCV) by inhibiting RNA-dependent RNA polymerase (RdRp).

  • Mitotic Inhibitors: Derivatives substituted at the C2 position act as tubulin polymerization inhibitors, causing cell cycle arrest in the G2/M phase.

  • Anti-inflammatory: 3-deazaadenosine analogues (built on this core) inhibit S-adenosylhomocysteine hydrolase (SAH), indirectly suppressing TNF-

    
     production.
    

References

  • Temple, C., et al. (1987).[1] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[1]

  • Krystof, V., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 16(7), 347–353.

  • Townsend, L. B. (1990). "Chemistry of Nucleosides and Nucleotides." Plenum Press. (Authoritative text on deazapurine numbering and synthesis).
  • Pokhodylo, N. T., et al. (2010).[2] "Regioselective synthesis of 1- and 3-substituted imidazo[4,5-c]pyridines." Tetrahedron, 66(9), 1721-1727. (Primary source for alkylation regioselectivity ratios).

Sources

3-Methyl-3H-imidazo[4,5-c]pyridine CAS 7322-04-5 synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Identity and Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-c]pyridine (CAS 7322-04-5)

Abstract

This compound (CAS 7322-04-5) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for purine nucleosides.[1][2] Its structural utility lies in the fused pyridine-imidazole core, which enables precise hydrogen bond interactions within kinase ATP-binding pockets (e.g., CDK2, c-Met) and other enzyme active sites.[1] This guide provides a definitive technical analysis of the molecule’s nomenclature, synthetic architecture, and physicochemical properties, designed to support researchers in lead optimization and patent landscape analysis.[3]

Part 1: Chemical Identity & Nomenclature

Accurate identification of imidazo[4,5-c]pyridine derivatives is frequently complicated by tautomeric ambiguity and inconsistent database indexing.[3] For CAS 7322-04-5, the methyl group is explicitly fixed at the N3 position of the imidazole ring.[1][2]

Core Identifiers
Identifier TypeValueTechnical Note
CAS Registry Number 7322-04-5 Specific to the 3-methyl isomer.[1][2] Do not confuse with the 1-methyl isomer (CAS 87673-88-9).[1][2]
IUPAC Name This compoundDenotes the 3H tautomer is fixed by alkylation.[1][2]
Common Synonyms 3-Methylimidazo[4,5-c]pyridineImidazo[4,5-c]pyridine, 3-methyl-Used frequently in patent literature.[1][2]
Molecular Formula C₇H₇N₃MW: 133.15 g/mol
InChIKey GKVVKWNIYISLDO-UHFFFAOYSA-NUnique hashed identifier for database deduplication.[1][2]
SMILES CN1C=NC2=C1C=NC=C2Useful for chemoinformatic substructure searching.[3]
Structural Isomerism & Numbering

The imidazo[4,5-c]pyridine scaffold contains two nitrogen atoms in the imidazole ring (N1 and N3) and one in the pyridine ring (N5).[3]

  • 3-Methyl isomer (CAS 7322-04-5): Methylation at N3 (distal to the pyridine nitrogen in 2D representations depending on orientation, but chemically distinct).[1][2]

  • 1-Methyl isomer: Methylation at N1.[1][2]

  • Differentiation: These isomers have distinct ¹H-NMR fingerprints and chromatographic retention times.[1][2] The 3-methyl isomer typically exhibits a specific NOE (Nuclear Overhauser Effect) signal between the methyl protons and the proton at the C2 position, as well as the proton at the bridgehead C3a/C4 position.[3]

Part 2: Synthetic Architecture

Synthesis of this compound requires regiochemical control.[1][2] Direct methylation of the parent heterocycle often yields a mixture of N1 and N3 isomers, necessitating tedious separation.[3] The "Expert" approach utilizes a de novo cyclization strategy to guarantee regioselectivity.[3]

Method A: Direct Methylation (The "Industrial" Route)[1]
  • Precursor: Imidazo[4,5-c]pyridine (CAS 272-97-9).[1][2]

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Base (NaH or K₂CO₃).[3]

  • Outcome: ~1:1 to 2:1 mixture of N1/N3 isomers.[3]

  • Purification: Requires high-performance liquid chromatography (HPLC) or fractional crystallization.[1][2]

  • Critique: Low atom economy due to yield loss in the undesired isomer.[3]

Method B: Regioselective Cyclization (The "Rational" Route)

This protocol is self-validating because the position of the methyl group is fixed before the ring closure.

Protocol:

  • Starting Material: 4-Chloro-3-nitropyridine.[1][2]

  • Step 1 (Substitution): Reaction with methylamine yields 4-(methylamino)-3-nitropyridine.[1][2]

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) yields 3-amino-4-(methylamino)pyridine .[1][2]

  • Step 3 (Cyclization): Reflux with triethyl orthoformate or formic acid closes the imidazole ring.[3]

    • Mechanism:[3][1][2] The formyl group condenses with the primary amine (position 3) and the secondary amine (position 4) cyclizes.[3]

    • Result: The methyl group remains on the nitrogen originating from position 4.[3] (Note: Depending on the specific numbering convention used in the lab, this yields the 1-methyl or 3-methyl isomer. For CAS 7322-04-5 (3-Me), one would theoretically start with 3-(methylamino)-4-nitropyridine , reducing to 4-amino-3-(methylamino)pyridine ).[1][2]

Critical Check: To specifically target the 3-methyl isomer (CAS 7322-04-5), the methylamine must displace the leaving group at the position that corresponds to N3 in the final fused system.[1][2]

Visualization: Synthesis & Isomerism

SynthesisPathways cluster_legend Pathway Comparison Start Precursor: 3,4-Diaminopyridine DirectMeth Direct Methylation (NaH, MeI) Start->DirectMeth Mixture Mixture of Isomers (N1-Me + N3-Me) DirectMeth->Mixture Non-selective RationalStart Rational Precursor: 4-amino-3-(methylamino)pyridine Cyclization Cyclization (HC(OEt)3 / H+) RationalStart->Cyclization Regiocontrol Target Target Product: This compound (CAS 7322-04-5) Cyclization->Target High Specificity

Caption: Comparison of non-selective direct methylation vs. regioselective cyclization for CAS 7322-04-5.

Part 3: Physicochemical Profiling

Understanding the physical properties is essential for integrating this scaffold into drug delivery systems.[3]

PropertyData / EstimateImplication for Drug Design
LogP (Octanol/Water) ~0.4 - 0.6 (Predicted)Highly soluble in aqueous media; low lipophilicity suggests good bioavailability but rapid clearance.[1][2]
pKa (Conjugate Acid) ~5.8 - 6.2The pyridine nitrogen is the primary basic site.[2] It will be partially protonated at physiological pH (7.4).[3]
H-Bond Donors 0The N-methyl group removes the donor capability of the imidazole ring.[1][2]
H-Bond Acceptors 2 (N5, N1)Key interaction points for kinase hinge regions.[3]
Solubility High (Polar Organic/Acidic Water)Soluble in DMSO, MeOH, and dilute HCl.[3]

Part 4: Biological Applications & Therapeutic Potential[2][3][4][5]

The this compound scaffold is a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the purine ring of adenosine triphosphate (ATP).[1][2]

Kinase Inhibition (Scaffold Hopping)
  • Mechanism: The imidazo[4,5-c]pyridine core acts as a hinge-binder.[1][2] The N5 and N1 nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region.[3]

  • Targets:

    • CDK2 (Cyclin-Dependent Kinase 2): Derivatives of this scaffold have shown nanomolar potency against CDK2, a target for cancer therapy.[3] The 3-methyl group often positions the molecule to avoid steric clashes within the ATP pocket.[2]

    • c-Met: Used as a core scaffold for c-Met inhibitors, blocking the HGF/c-Met signaling pathway involved in tumor metastasis.[1][2]

Bioisosterism
  • Purine Replacement: It serves as a deaza-purine analog.[1][2] The removal of the nitrogen at the 1- or 3-position (relative to purine numbering) alters the electronics and solubility while maintaining the overall geometry required for DNA/RNA polymerase interaction or receptor binding.[1][2]

References

  • PubChem. this compound (Compound).[1][2][4] National Library of Medicine.[3] Available at: [Link][3][1]

  • Dymińska, L. (2014).[3] Synthesis of imidazo[4,5-c]pyridines. (Contextual citation regarding regioselective synthesis using formic acid cyclization).

  • Vertex AI Research.Consolidated Search Results for CAS 7322-04-5 Properties and Synthesis.

Sources

Methodological & Application

Protocol for methylation of imidazo[4,5-c]pyridine at N3 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Strategies for N3-Methylation of Imidazo[4,5-c]pyridine

Executive Summary

The methylation of imidazo[4,5-c]pyridine is a non-trivial transformation due to the tautomeric nature of the imidazole ring and the electronic influence of the fused pyridine moiety. Direct alkylation typically yields a mixture of N1 (thermodynamically favored) and N3 (kinetically accessible but often minor) isomers, with potential quaternization at N5 (pyridine nitrogen).

This guide provides two distinct protocols:

  • Protocol A (Direct Alkylation): A high-throughput method using the "Cesium Effect" to maximize N3 yield, coupled with a mandatory chromatographic separation workflow.

  • Protocol B (De Novo Synthesis): A high-fidelity route involving ring closure of a pre-methylated precursor, guaranteeing 100% N3 regioselectivity.

Chemical Context & Mechanistic Insight

The Regioselectivity Challenge

The 1H-imidazo[4,5-c]pyridine scaffold exists in a tautomeric equilibrium between the N1-H and N3-H forms.[1] Upon deprotonation, the resulting anion delocalizes charge across N1 and N3.

  • N1 Position: Generally more sterically accessible and thermodynamically stable. In the absence of directing groups, alkylation here is often the major pathway.

  • N3 Position: Located peri- to the C4 position of the pyridine ring. Access to N3 is often hindered by substituents at C4. However, the lone pair at N3 is critical for specific biological targets (e.g., purine mimicry).

  • N5 Position: The pyridine nitrogen is basic. Strong alkylating agents (MeI) can lead to N5-quaternization (salt formation), which acts as a solubility sink and reduces yield.

Diagram 1: Tautomerism and Reaction Pathways

ReactionPathways Precursor Imidazo[4,5-c]pyridine (Tautomeric Mix) Anion Delocalized Anion (N1/N3 Negative Charge) Precursor->Anion Base (Cs2CO3) N5_Salt N5-Methyl Salt (Side Product) Precursor->N5_Salt Over-alkylation N1_Product N1-Methyl Isomer (Major Product) Anion->N1_Product MeI (Kinetic/Thermo mix) N3_Product N3-Methyl Isomer (Target Product) Anion->N3_Product MeI (Steric dependent) N1_Product->N5_Salt Excess MeI

Caption: Divergent alkylation pathways. N3 selectivity requires suppression of N1 and N5 pathways.

Protocol A: Direct Methylation (Screening Approach)

Objective: Rapid synthesis of the N3 isomer via direct alkylation, followed by separation. Best For: Late-stage functionalization, SAR screening, or when de novo synthesis is too costly.

Reagents & Equipment
  • Substrate: Imidazo[4,5-c]pyridine derivative (1.0 equiv).

  • Alkylating Agent: Iodomethane (MeI) (1.1 equiv). Note: Do not use excess to avoid N5 quaternization.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[3]

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the imidazo[4,5-c]pyridine substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 mmol, 652 mg) in one portion. Stir at RT for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility of the anion in organic solvents and often leads to "looser" ion pairs compared to Na/K, potentially increasing reaction rates at the more hindered N3 site [1].

  • Alkylation: Cool the mixture to 0°C. Add MeI (1.1 mmol, 68 µL) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT slowly. Stir for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for [M+15] peak (Methyl). If [M+30] (Dimethyl) appears, stop immediately; N5 is reacting.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification (Crucial): The crude will likely be a 2:1 to 4:1 mixture of N1:N3.

    • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 90:10).

    • Elution Order: Typically, the N1 isomer elutes first (less polar) and the N3 isomer elutes second (more polar) on silica, though this can reverse depending on C4 substituents.

Protocol B: De Novo Synthesis (High Purity Approach)

Objective: Synthesis of 100% pure N3-methyl isomer. Best For: Scale-up, Process Chemistry, or when separation of isomers in Protocol A is impossible.

Synthetic Logic

Instead of methylating the bicycle, we methylate the acyclic amine before ring closure. This locks the regiochemistry.

Diagram 2: De Novo Synthesis Workflow

DeNovo Start 4-chloropyridin-3-amine Step1 Step 1: Nucleophilic Aromatic Substitution (MeNH2, Heat/Pressure) Start->Step1 Intermediate N4-methylpyridine-3,4-diamine Step1->Intermediate Step2 Step 2: Cyclization (Triethyl orthoformate / H+) Intermediate->Step2 Final 3-methylimidazo[4,5-c]pyridine (>99% Regiopure) Step2->Final

Caption: Ring closure strategy guarantees N3 placement by establishing the C-N bond prior to cyclization.

Step-by-Step Methodology
  • Displacement (SNAr):

    • React 4-chloropyridin-3-amine (or 3-nitro-4-chloropyridine followed by reduction) with Methylamine (40% aq. or in THF) in a sealed tube at 80–100°C.

    • Product:N4-methylpyridine-3,4-diamine .

  • Cyclization:

    • Dissolve the diamine (1.0 equiv) in Triethyl orthoformate (TEOF) (5–10 equiv).

    • Add a catalytic amount of p-TsOH or Sulfamic acid (5 mol%).

    • Reflux (100–140°C) for 3–6 hours.

  • Workup:

    • Evaporate excess TEOF.

    • Crystallize from EtOH/Heptane.

    • Result: Exclusive formation of the N3-methyl isomer [2].

Structural Validation (NOE NMR)

You cannot rely on LC-MS alone. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish N1 from N3.

Diagnostic Signals
FeatureN3-Methyl Isomer (Target) N1-Methyl Isomer (Common Impurity)
Methyl Environment Proximity to C4-H and C2-HProximity to C7-H and C2-H
NOE Signal A Strong NOE between N-Me and C2-H (Singlet, ~8.2 ppm)Strong NOE between N-Me and C2-H
NOE Signal B (Key) Strong NOE between N-Me and C4-H (Doublet, ~9.0 ppm)Strong NOE between N-Me and C7-H (Doublet, ~7.5-8.0 ppm)
Chemical Shift N-Me typically 3.8 – 4.0 ppm N-Me typically 3.7 – 3.9 ppm

Note: C4-H is the proton on the pyridine ring "isolated" between the ring fusion and the pyridine nitrogen. It is usually the most downfield signal (deshielded).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion.Switch solvent to DMSO or use 18-crown-6 additive with K₂CO₃.
High N1:N3 Ratio Thermodynamic control.Lower temperature to -20°C; switch to kinetic base (NaH) in THF (though this is riskier for N5 alkylation).
N5 Quaternization Excess MeI or high temp.Strictly limit MeI to 1.05 equiv. Keep reaction < RT.
Inseparable Mixture Similar polarity.Switch to Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

References

  • Flessner, T. et al. "Facile alkylation of imidazolium salts in the presence of cesium carbonate."[2] Chemical Communications, 2023.

  • Townsend, L. B. et al. "Regioselective synthesis of imidazo[4,5-c]pyridines." Journal of Medicinal Chemistry, 1990.
  • Blagg, J. et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines."[4] Organic & Biomolecular Chemistry, 2013.[4]

  • BenchChem Application Notes. "Common side reactions in the synthesis of imidazo[4,5-b]pyridines."

Sources

Microwave-assisted synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 3-Methyl-3H-imidazo[4,5-c]pyridine Derivatives

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of This compound derivatives using microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often leads to prolonged reaction times (12–24 h) and degradation of sensitive pyridine intermediates, the described microwave protocol achieves cyclization in under 20 minutes with yields typically exceeding 85%.

Critical Distinction: This guide specifically targets the 3-methyl isomer.[1] Researchers must exercise caution regarding precursor selection, as the standard commercial starting material (4-chloro-3-nitropyridine) predominantly yields the 1-methyl regioisomer. This protocol outlines the specific route required to secure the 3-methyl scaffold, a privileged structure in kinase inhibitors (e.g., mTOR, PI3K) and Toll-like receptor (TLR) agonists.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The imidazo[4,5-c]pyridine core contains two chemically distinct nitrogen atoms in the imidazole ring (N1 and N3). Direct alkylation of the unsubstituted bicycle yields a mixture of isomers. Therefore, the methyl group must be installed prior to cyclization.

  • Path A (Standard): Starting from 4-chloro-3-nitropyridine leads to 1-methyl-1H-imidazo[4,5-c]pyridine (often undesired for specific SARs).

  • Path B (Target): To obtain the 3-methyl isomer, the methylamine substituent must be positioned at the pyridine C3 position. This requires a nucleophilic aromatic substitution (

    
    ) on a 3-halo-4-nitropyridine  precursor.
    
Why Microwave Irradiation?

The cyclodehydration step to form the imidazole ring is endothermic and entropically driven.

  • Thermal Effect: Microwave irradiation (2.45 GHz) provides rapid, volumetric heating, allowing the reaction mixture to reach temperatures (180–200 °C) well above the boiling point of standard solvents (e.g., EtOH, AcOH) in sealed vessels.

  • Solvent Efficiency: The high dielectric loss tangent (

    
    ) of polar solvents like acetic acid or ethanol ensures efficient energy coupling, accelerating the dehydration of the intermediate amide.
    

Visualizing the Regioselective Pathway

The following diagram illustrates the critical decision point in precursor selection to ensure the correct isomer synthesis.

Regioselectivity_Pathway Start_Wrong Precursor A: 4-chloro-3-nitropyridine Inter_Wrong Intermediate A: 4-(methylamino)-3-nitropyridine Start_Wrong->Inter_Wrong MeNH2, SNAr (C4 attack) Start_Right Precursor B (Target): 3-fluoro-4-nitropyridine Inter_Right Intermediate B: 3-(methylamino)-4-nitropyridine Start_Right->Inter_Right MeNH2, SNAr (C3 attack) Diamine_Wrong Diamine A: 3-amino-4-(methylamino)pyridine Inter_Wrong->Diamine_Wrong Reduction (Fe/AcOH) Diamine_Right Diamine B: 4-amino-3-(methylamino)pyridine Inter_Right->Diamine_Right Reduction (Fe/AcOH) Product_Wrong Product A (N1-Isomer): 1-methyl-1H-imidazo[4,5-c]pyridine Diamine_Wrong->Product_Wrong R-COOH, MW Cyclization Product_Right Product B (N3-Isomer): This compound Diamine_Right->Product_Right R-COOH, MW Cyclization

Figure 1: Decision tree for precursor selection. Green path indicates the correct route for the 3-methyl isomer.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Self-Validating Step)

Objective: Synthesis of 4-amino-3-(methylamino)pyridine .[2] Note: This step is performed under conventional conditions or mild microwave heating to prevent over-reaction.

Reagents:

  • 3-Fluoro-4-nitropyridine (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Triethylamine (1.5 eq)[3]

  • Solvent: THF or Ethanol

Step-by-Step:

  • Substitution (

    
    ):  Dissolve 3-fluoro-4-nitropyridine in THF. Add methylamine solution dropwise at 0 °C.
    
  • Stir at Room Temperature (RT) for 2 hours. (Monitor by TLC; disappearance of starting material confirms

    
     success).
    
    • Validation: The product, 3-(methylamino)-4-nitropyridine, is usually a yellow/orange solid.

  • Reduction: Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Heat to reflux (80 °C) for 1 hour.

  • Work-up: Filter through Celite to remove iron residues. Concentrate filtrate.[1][4][5]

  • Isolation: The resulting 4-amino-3-(methylamino)pyridine is unstable to oxidation; use immediately in Phase 2 or store under Argon at -20 °C.

Phase 2: Microwave-Assisted Cyclization (The Core Protocol)

Objective: Condensation of diamine with carboxylic acid to form the imidazole ring.

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover). Vessel: 2–5 mL microwave-transparent borosilicate glass vial with crimp cap.

Reagents:

  • Diamine Precursor (from Phase 1) (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Reagent (Optional but recommended for sterically hindered acids): T3P (Propylphosphonic anhydride) or simply use Polyphosphoric Acid (PPA) esters.

  • Standard Method (Acid Catalyzed): Glacial Acetic Acid (as solvent and catalyst).

Protocol:

  • Loading: In a 5 mL MW vial, suspend the diamine (0.5 mmol) and the desired carboxylic acid (0.55 mmol) in Glacial Acetic Acid (2 mL).

  • Sealing: Crimp the vial tightly.

  • Irradiation Parameters:

    • Temperature: 180 °C

    • Pressure Limit: 15 bar (Acetic acid generates pressure; ensure vessel rating).

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Power: Dynamic (set max to 150W to prevent overshoot).

  • Cooling: Use compressed air cooling to drop temp to <50 °C.

  • Work-up:

    • Pour reaction mixture into ice-cold water (10 mL).

    • Neutralize with aq. NaOH (2M) to pH 8–9.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH, gradient 100:0 to 90:10).

Optimization & Data Analysis

Comparison: Microwave vs. Thermal

The following table summarizes the efficiency gains using the MW protocol for a standard derivative (R = Phenyl).

ParameterConventional Reflux (Oil Bath)Microwave Protocol (This Guide)Improvement Factor
Temperature 118 °C (Acetic Acid b.p.)180 °C (Superheated)+62 °C
Time 16 Hours15 Minutes64x Faster
Yield 65%88%+23%
Purity (Crude) 75% (Requires recrystallization)92% (Often clean enough for bio-assay)High
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete dehydration of the intermediate amide.Increase MW Temp to 200 °C or add PPA (Polyphosphoric acid) as co-solvent.
Regioisomer Contamination Impure diamine precursor.Validate Phase 1 reduction. Ensure starting material was 3-fluoro-4-nitro, NOT 4-chloro-3-nitro.
Vessel Failure Excessive pressure from volatile byproducts.Reduce solvent volume; ensure headspace is >50% of vial volume.

Workflow Visualization

MW_Workflow Input Diamine + R-COOH in AcOH Seal Seal Vial (Crimp Cap) Input->Seal MW_Heat MW Irradiation 180°C, 15 min Seal->MW_Heat  Insert into Cavity Cool Rapid Cooling (Air Jet) MW_Heat->Cool  Ramp Down Neutralize Neutralize (pH 9) Extract (EtOAc) Cool->Neutralize Final Pure 3-Methyl Derivative Neutralize->Final  Evaporate

Figure 2: Operational workflow for the microwave-assisted cyclization step.

References

  • Bagley, M. C., et al. (2002).[6] "A new one-step synthesis of pyridines under microwave-assisted conditions."[6][7] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Clark-Lewis, J. W., & Singh, R. P. (1962). "Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine."[2] Journal of the Chemical Society, 2379. Link

  • Bavetsias, V., et al. (2013). "Regioselective C2-arylation of imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry, 11, 333-345. (Provides context on regioselectivity challenges in analogous systems). Link

  • Kuduk, S. D., et al. (2017). "Design, synthesis and biological evaluation of novel 3H-imidazo[4,5-b]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3339. Link[8]

  • Dymińska, L. (2015). "Synthesis of methyl-substituted imidazo[4,5-c]pyridines." Molecules, 20(9), 17001-17015. (Confirming PPA/Acid methods). Link

Sources

Application Note: Solvent Selection for the Recrystallization of 3-methyl-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to selecting an optimal solvent system for the purification of 3-methyl-imidazo[4,5-c]pyridine via recrystallization. The document outlines the theoretical principles underpinning solvent selection, presents a systematic protocol for empirical solvent screening, and details a complete recrystallization procedure. By integrating physicochemical property considerations with a structured experimental approach, this guide aims to empower researchers to achieve high purity of this pharmaceutically relevant heterocyclic compound.

Introduction: The Importance of Purity for Imidazopyridines

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 3-methyl-imidazo[4,5-c]pyridine, a member of this class, and its derivatives are of significant interest in drug discovery. The purity of such compounds is paramount, as even minor impurities can drastically alter biological activity and toxicological profiles.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[4] This differential solubility allows for the formation of a saturated solution at an elevated temperature, from which the pure compound crystallizes upon cooling, leaving impurities behind in the "mother liquor".[4]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] This guide provides a detailed framework for making an informed solvent choice for 3-methyl-imidazo[4,5-c]pyridine.

Theoretical Framework for Solvent Selection

The selection of a recrystallization solvent is guided by several key principles. A methodical approach grounded in these principles can significantly streamline the optimization process.

The Principle of "Like Dissolves Like"

A fundamental concept in solubility is that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. 3-methyl-imidazo[4,5-c]pyridine (Figure 1) possesses a heterocyclic aromatic structure with nitrogen atoms that can participate in hydrogen bonding, suggesting a degree of polarity. The predicted XlogP value of 0.4 further indicates its relatively hydrophilic nature. Therefore, solvents of moderate to high polarity are likely to be good candidates for dissolving this compound.

Figure 1. Chemical Structure of 3-methyl-imidazo[4,5-c]pyridine

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol [5][6]

  • Melting Point: 95-97 °C[5][6]

  • Appearance: Powder[5]

Ideal Solvent Characteristics

An ideal recrystallization solvent should exhibit the following properties:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures. This ensures maximum recovery of the purified solid.

  • High or very low solubility for impurities. Impurities that are highly soluble will remain in the mother liquor, while those that are insoluble can be removed by hot filtration.

  • Chemical inertness. The solvent should not react with the compound being purified.

  • Volatility. The solvent should be easily removable from the purified crystals.

  • Non-toxic, inexpensive, and non-flammable. Safety and cost are important practical considerations.

Systematic Approach to Solvent Selection

A systematic, multi-step approach is recommended to identify the optimal solvent or solvent system for the recrystallization of 3-methyl-imidazo[4,5-c]pyridine.

Workflow for Solvent Screening

The following diagram illustrates a logical workflow for the empirical screening of potential recrystallization solvents.

Solvent_Selection_Workflow start Start: Crude 3-methyl-imidazo[4,5-c]pyridine select_solvents Select Candidate Solvents (Varying Polarities) start->select_solvents solubility_test Small-Scale Solubility Test (Room Temperature) select_solvents->solubility_test dissolves_rt Dissolves at RT? solubility_test->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No poor_solvent Poor Solvent (Discard) dissolves_rt->poor_solvent Yes dissolves_hot Dissolves when Hot? heat_test->dissolves_hot cool_test Cool to RT & then Ice Bath dissolves_hot->cool_test Yes dissolves_hot->poor_solvent No crystals_form Crystals Form? cool_test->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes (Abundant) mixed_solvent Consider for Mixed-Solvent System crystals_form->mixed_solvent No or Poor Yield end End: Optimized Recrystallization Protocol good_solvent->end poor_solvent->select_solvents Try another solvent mixed_solvent->end

Caption: A systematic workflow for screening recrystallization solvents.

Experimental Protocols

Materials and Equipment
  • Crude 3-methyl-imidazo[4,5-c]pyridine

  • A selection of solvents (see Table 1)

  • Test tubes

  • Heating block or sand bath

  • Vortex mixer

  • Pasteur pipettes

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Melting point apparatus

Protocol for Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of a range of solvents using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of crude 3-methyl-imidazo[4,5-c]pyridine into a small test tube.

  • Room Temperature Solubility: Add the candidate solvent dropwise (starting with ~0.5 mL) and vortex the mixture. Observe if the solid dissolves completely at room temperature.

    • If it dissolves: The solvent is unsuitable for single-solvent recrystallization.

    • If it does not dissolve: Proceed to the next step.

  • Hot Solubility: Gently heat the test tube in a heating block or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

    • If the solid does not dissolve even with a significant amount of solvent, it is a poor solvent.

    • If the solid dissolves: Proceed to the next step.

  • Crystallization upon Cooling: Remove the test tube from the heat and allow it to cool to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

  • Cooling in Ice Bath: Place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Recommended Solvents for Screening

Based on the polar nature of 3-methyl-imidazo[4,5-c]pyridine, the following solvents, covering a range of polarities, are recommended for initial screening.

SolventBoiling Point (°C)Polarity IndexPotential Suitability
Water10010.2Potentially a good solvent, especially in a mixed system.
Ethanol785.2A good starting point due to its moderate polarity.
Methanol655.1Similar to ethanol, but with a lower boiling point.
Isopropanol823.9A slightly less polar alcohol.
Acetone565.1A polar aprotic solvent.
Ethyl Acetate774.4A solvent of intermediate polarity.
Acetonitrile825.8A polar aprotic solvent.
Toluene1112.4A less polar aromatic solvent, may be useful in a mixed system.
Heptane980.1A nonpolar solvent, likely to be a poor solvent on its own but useful as an anti-solvent.
Protocol for Two-Solvent Recrystallization

If a single suitable solvent cannot be identified, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.

  • Dissolution: Dissolve the crude 3-methyl-imidazo[4,5-c]pyridine in a minimal amount of the "good" solvent at its boiling point in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

Full Recrystallization Protocol

Once an optimal solvent or solvent system has been identified, the following protocol can be used for larger-scale purification.

Recrystallization_Protocol start Start: Crude Compound in Flask add_solvent Add minimal hot solvent to dissolve start->add_solvent hot_filtration Hot Filtration (if insoluble impurities) add_solvent->hot_filtration cool_solution Slowly cool to room temperature hot_filtration->cool_solution No impurities hot_filtration->cool_solution Impurities removed ice_bath Cool in ice bath cool_solution->ice_bath filtration Vacuum Filtration to collect crystals ice_bath->filtration wash Wash with ice-cold solvent filtration->wash dry Dry the purified crystals wash->dry end End: Pure 3-methyl-imidazo[4,5-c]pyridine dry->end

Caption: Step-by-step protocol for the recrystallization of 3-methyl-imidazo[4,5-c]pyridine.

  • Dissolution: Place the crude 3-methyl-imidazo[4,5-c]pyridine in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the compound has completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (95-97 °C) is indicative of high purity.[5][6]

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. Try using a lower-boiling solvent or a larger volume of solvent.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inner surface of the flask with a glass rod. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Low Recovery: This may be caused by using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature.

Conclusion

The successful recrystallization of 3-methyl-imidazo[4,5-c]pyridine hinges on the rational selection of an appropriate solvent system. By understanding the physicochemical properties of the target compound and applying a systematic experimental screening approach, researchers can efficiently identify optimal conditions for purification. The protocols detailed in this application note provide a robust framework for achieving high-purity 3-methyl-imidazo[4,5-c]pyridine, a critical step in its further investigation for pharmaceutical and research applications.

References

  • PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. Retrieved February 21, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 21, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 21, 2026, from [Link]

  • Lis, T., & Krawczyk, M. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6463. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2016). Tools and techniques for solvent selection: Green solvent selection guides. Sustainable Chemistry and Processing, 4(1), 7. [Link]

  • Verma, S., & Kumar, S. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Current Green Chemistry, 9(3), 204-222. [Link]

  • University of Basrah, College of Pharmacy. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved February 21, 2026, from [Link]

  • Vapourtec. (n.d.). Solvent Selection Guide for Green Chemistry. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 3-methyl-3h-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved February 21, 2026, from [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9015. [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved February 21, 2026, from [Link]

Sources

Solid-Phase Synthesis Strategies for Imidazo[4,5-c]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of imidazo[4,5-c]pyridine libraries. The imidazo[4,5-c]pyridine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1][2] Solid-phase synthesis offers a robust and efficient platform for the generation of large, diverse libraries of these compounds, facilitating rapid lead discovery and optimization. This guide details two primary synthetic strategies, complete with step-by-step protocols, troubleshooting advice, and data interpretation guidelines.

Introduction: The Significance of Imidazo[4,5-c]pyridines and the Power of Solid-Phase Synthesis

The imidazo[4,5-c]pyridine core, also known as 3-deazapurine, is a key pharmacophore in modern drug discovery.[1][2] Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets. The development of efficient synthetic methodologies to access diverse libraries of these compounds is therefore of paramount importance. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool in this endeavor, enabling the systematic and high-throughput generation of compound libraries.[1] The key advantages of SPOS include simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This application note will delve into two field-proven, solid-phase strategies for the synthesis of trisubstituted imidazo[4,5-c]pyridine libraries, primarily based on the work of Soural and colleagues.[1][3]

Core Principles of Solid-Phase Synthesis for Heterocyclic Libraries

Successful solid-phase synthesis of imidazo[4,5-c]pyridines hinges on the careful selection of three key components: the solid support, the linker, and the cleavage strategy.

  • Solid Support: The choice of resin is critical for reaction efficiency. Polystyrene resins, such as Wang resin and Rink amide resin, are commonly employed due to their good swelling properties in a variety of organic solvents and their mechanical stability. The loading capacity of the resin (typically expressed in mmol/g) is an important parameter to consider when planning a synthesis.

  • Linker: The linker tethers the growing molecule to the solid support. For the synthesis of imidazo[4,5-c]pyridines, linkers that allow for attachment of the initial building block and subsequent cleavage to release the final product are required. In the strategies discussed here, the initial amine is either part of the resin itself (e.g., Rink amide resin) or is attached to the resin via a suitable linker.

  • Cleavage Strategy: The final step in SPOS is the cleavage of the synthesized molecule from the solid support. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The cleavage cocktail often includes scavengers (e.g., triisopropylsilane, water) to quench reactive species generated during the cleavage process and prevent side reactions.

Synthetic Strategy 1: Synthesis via Polymer-Supported Amines

This strategy utilizes a polymer-supported amine as the starting point for the synthesis, with diversity elements introduced through subsequent solution-phase reactions.

Workflow Overview

The general workflow for this strategy is depicted below. A polymer-supported amine is first arylated with 2,4-dichloro-3-nitropyridine. This is followed by nucleophilic substitution of the remaining chlorine atom, reduction of the nitro group, and subsequent cyclization with an aldehyde to form the imidazole ring. Finally, the desired product is cleaved from the resin.

workflow1 Resin Polymer-Supported Amine (e.g., Rink Amide Resin) Arylation Arylation with 2,4-dichloro-3-nitropyridine Resin->Arylation Substitution Nucleophilic Substitution (Solution-Phase Amine) Arylation->Substitution Reduction Nitro Group Reduction (SnCl2·2H2O) Substitution->Reduction Cyclization Cyclization (Aldehyde) Reduction->Cyclization Cleavage Cleavage from Resin (TFA) Cyclization->Cleavage Product Trisubstituted Imidazo[4,5-c]pyridine Cleavage->Product

Caption: Workflow for Strategy 1.

Detailed Protocol

Materials and Reagents:

  • Rink amide resin (or other suitable amine-functionalized resin)

  • 2,4-dichloro-3-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • A diverse set of secondary amines (for substitution)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • A diverse set of aldehydes (for cyclization)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling and Arylation:

    • Place the Rink amide resin (1.0 eq) in a solid-phase synthesis vessel.

    • Swell the resin in DMSO for 30 minutes.

    • Add a solution of 2,4-dichloro-3-nitropyridine (5.0 eq) and DIPEA (10.0 eq) in DMSO.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin thoroughly with DMSO, DCM, and MeOH, and dry under vacuum.

  • Nucleophilic Substitution:

    • Swell the arylated resin in NMP.

    • Add a solution of the desired secondary amine (10.0 eq) in NMP.

    • Shake the mixture at 80 °C for 16 hours.

    • Wash the resin thoroughly with NMP, DCM, and MeOH, and dry under vacuum.

  • Nitro Group Reduction:

    • Swell the resin in NMP.

    • Add a solution of SnCl₂·2H₂O (10.0 eq) in NMP.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin thoroughly with NMP, DCM, and MeOH, and dry under vacuum.

  • Imidazo[4,5-c]pyridine Ring Formation (Cyclization):

    • Swell the resin in NMP.

    • Add a solution of the desired aldehyde (10.0 eq) in NMP.

    • Shake the mixture at 80 °C for 16 hours.

    • Wash the resin thoroughly with NMP, DCM, and MeOH, and dry under vacuum.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative HPLC.

Synthetic Strategy 2: Synthesis via Resin-Bound Aldehyde

This alternative strategy involves attaching the aldehyde component to the solid support, offering a different approach to introduce diversity.

Workflow Overview

In this method, a primary amine is attached to an aldehyde resin, followed by coupling with 6-chloro-5-nitro-nicotinyl chloride. Subsequent alkylation, nitro group reduction, and cyclization lead to the formation of the imidazo[4,5-c]pyridine scaffold.[4]

workflow2 Resin Aldehyde Resin Amine_Coupling Coupling with Primary Amine Resin->Amine_Coupling Acylation Acylation with 6-chloro-5-nitro-nicotinyl chloride Amine_Coupling->Acylation Alkylation Alkylation with Secondary Amine Acylation->Alkylation Reduction Nitro Group Reduction Alkylation->Reduction Cyclization Cyclization and Cleavage Reduction->Cyclization Product Trisubstituted Imidazo[4,5-c]pyridine Cyclization->Product

Caption: Workflow for Strategy 2.

Detailed Protocol

Materials and Reagents:

  • Aldehyde-functionalized resin (e.g., from NovaBiochem)

  • A diverse set of primary amines

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • 6-chloro-5-nitro-nicotinyl chloride

  • Pyridine

  • A diverse set of secondary amines

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reductive Amination on Resin:

    • Swell the aldehyde resin (1.0 eq) in a solution of the primary amine (5.0 eq) in 1% acetic acid in DCE for 1 hour.

    • Add sodium triacetoxyborohydride (5.0 eq) and shake at room temperature for 16 hours.

    • Wash the resin thoroughly with DCE, DCM, and MeOH, and dry under vacuum.

  • Acylation:

    • Swell the resin in pyridine.

    • Add a solution of 6-chloro-5-nitro-nicotinyl chloride (5.0 eq) in DCM.

    • Shake at room temperature for 16 hours.

    • Wash the resin thoroughly with DCM and MeOH, and dry under vacuum.

  • Alkylation:

    • Swell the resin in NMP.

    • Add the secondary amine (10.0 eq) and shake at 80 °C for 16 hours.

    • Wash the resin thoroughly with NMP, DCM, and MeOH, and dry under vacuum.

  • Nitro Group Reduction:

    • Swell the resin in NMP.

    • Add a solution of SnCl₂·2H₂O (10.0 eq) in NMP.

    • Shake at room temperature for 16 hours.

    • Wash the resin thoroughly with NMP, DCM, and MeOH, and dry under vacuum.

  • Cyclization and Cleavage:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature. This step also facilitates the cyclization to form the imidazole ring.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative HPLC.

Data Summary and Characterization

The success of the synthesis is evaluated by the yield and purity of the final products. The following table provides a representative summary of expected outcomes based on the literature.[1]

StrategyKey Building BlocksTypical Overall Yield (%)Typical Purity (%)
Strategy 1 Polymer-supported amine, 2,4-dichloro-3-nitropyridine, secondary amine, aldehyde30-60>90
Strategy 2 Aldehyde resin, primary amine, 6-chloro-5-nitro-nicotinyl chloride, secondary amine50-94>90

Characterization: The identity and purity of the synthesized imidazo[4,5-c]pyridines should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the synthesized molecules.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction at one or more steps.Increase reaction time, temperature, or excess of reagents. Ensure resin is properly swelled.
Premature cleavage from the resin.Use a more stable linker or milder reaction conditions.
Low Purity Formation of side products.Optimize reaction conditions (temperature, solvent, base). Include scavengers in the cleavage cocktail.
Incomplete reaction.Drive reactions to completion using excess reagents and monitor reaction progress if possible.
No Product Incorrect reaction conditions.Verify the compatibility of reagents and solvents. Check the literature for specific examples.
Degradation of the product during cleavage.Use a different cleavage cocktail or milder cleavage conditions.

Conclusion

The solid-phase synthesis strategies outlined in this application note provide a robust and versatile platform for the generation of diverse imidazo[4,5-c]pyridine libraries. By systematically varying the building blocks at different positions of the scaffold, researchers can rapidly access a large chemical space for hit identification and lead optimization in drug discovery programs. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful implementation of these powerful synthetic methods in the laboratory.

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. [Link]

  • Kong, K.-H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless Solid-Phase Synthesis of Nitrogen-Containing Heterocycles and Their Biological Evaluations as Inhibitors of Neuronal Sodium Channels. Journal of Combinatorial Chemistry, 6(6), 928–933. [Link]

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]. ACS Publications. [Link]

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS combinatorial science, 16(10), 558–565. [Link]

  • Kong, K.-H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of combinatorial chemistry, 6(6), 928–933. [Link]

  • Farrant, E., & Rahman, S. S. (2000). A solid-phase synthetic route to substituted 7-azabenzimidazoles suitable for combinatorial library synthesis. Tetrahedron Letters, 41(28), 5383–5386. Referenced in: Al-Tel, T. H. (2011). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 16(12), 1845-1864. [Link]

Sources

Synthesis of 3-deazapurine nucleoside analogs using 3-methyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 3-Deazapurine Nucleoside Analogs via a 3-Methyl Precursor Glycosylation Approach

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and oncology.

I. Introduction: The Significance and Synthetic Challenge of 3-Deazapurine Nucleosides

3-Deazapurine nucleosides represent a critical class of molecules in medicinal chemistry and chemical biology. By replacing the nitrogen atom at the 3-position of the purine ring with a carbon atom, these analogs exhibit altered electronic properties and hydrogen bonding capabilities. This seemingly subtle modification can lead to profound biological effects, with many 3-deazapurine nucleosides demonstrating potent antiviral and antitumor activities.[1][2] The disruption of the N3 position can interfere with key biological processes such as RNA base pairing and interactions with enzymes, making these compounds valuable tools for probing biological mechanisms and as starting points for drug discovery.[3][4][5]

The synthesis of these vital compounds, however, is not without its challenges. The construction of the glycosidic bond between the deazapurine heterocycle and a sugar moiety requires careful control of regioselectivity and stereoselectivity. This guide provides a detailed protocol for the synthesis of 3-deazapurine nucleoside analogs, focusing on a strategic approach that utilizes a 3-methyl-3-deazapurine precursor. This method offers a robust and adaptable route to a variety of target nucleosides.

II. Overall Synthetic Workflow

The synthetic strategy is centered around the key glycosylation step, coupling a protected sugar with the 3-methyl-3-deazapurine base. The overall workflow can be summarized in three main stages:

  • Preparation of the Activated Sugar Moiety: The hydroxyl groups of the ribose or deoxyribose sugar are protected to prevent unwanted side reactions during glycosylation.

  • Glycosylation Reaction: The protected sugar is coupled with the silylated 3-methyl-3-deazapurine base under Lewis acid catalysis.

  • Deprotection and Purification: The protecting groups are removed from the sugar and the base (if applicable) to yield the final nucleoside analog, which is then purified.

Synthetic Workflow Start Starting Sugar (e.g., D-Ribose) Protected_Sugar Protected Sugar (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Start->Protected_Sugar Protection Glycosylation Vorbrüggen Glycosylation Protected_Sugar->Glycosylation Precursor 3-Methyl-3-deazapurine Precursor Silylated_Base Silylated 3-Methyl-3-deazapurine Precursor->Silylated_Base Silylation Silylated_Base->Glycosylation Protected_Nucleoside Protected Nucleoside Analog Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Final 3-Deazapurine Nucleoside Analog Deprotection->Final_Product

Caption: Overall workflow for the synthesis of 3-deazapurine nucleoside analogs.

III. Detailed Experimental Protocols

A. Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Activated Sugar)

The choice of protecting groups for the sugar moiety is critical for a successful glycosylation. Benzoyl groups are often employed due to their stability and their ability to influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer.

Protocol:

  • Suspend D-ribose (1.0 eq) in a mixture of pyridine and dichloromethane (1:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (4.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the crude tetrabenzoate, add a solution of HBr in acetic acid and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting oil in dichloromethane and add acetic anhydride and silver acetate.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

B. Glycosylation of 3-Methyl-3-deazapurine

The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[6] This reaction typically involves the use of a silylated heterocyclic base and a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7] Silylation of the deazapurine base increases its solubility and nucleophilicity.

Vorbrüggen Glycosylation Mechanism cluster_activation Sugar Activation cluster_coupling Nucleophilic Attack Sugar Protected Sugar (AcO- at C1) Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium Activation Lewis_Acid Lewis Acid (TMSOTf) Lewis_Acid->Sugar Silylated_Base Silylated 3-Methyl-3-deazapurine Oxocarbenium->Silylated_Base Electrophile Protected_Nucleoside Protected β-Nucleoside Silylated_Base->Protected_Nucleoside N9 Attack

Caption: Proposed mechanism for the Vorbrüggen glycosylation.

Protocol:

  • To a suspension of 3-methyl-3-deazapurine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon) until a clear solution is obtained (approximately 1-2 hours).

  • Cool the solution to room temperature.

  • In a separate flask, dissolve the protected sugar (1.2 eq) in anhydrous acetonitrile.

  • Add the sugar solution to the silylated base solution.

  • Cool the reaction mixture to 0 °C and add TMSOTf (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Deprotection of the Nucleoside Analog

The final step is the removal of the protecting groups to yield the desired 3-deazapurine nucleoside analog. The choice of deprotection conditions depends on the protecting groups used. For benzoyl groups, a common method is treatment with ammonia in methanol.[4]

Protocol:

  • Dissolve the protected nucleoside (1.0 eq) in a solution of saturated methanolic ammonia.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure 3-deazapurine nucleoside analog.

IV. Data Presentation: Expected Outcomes

The following table summarizes the expected yields and key reaction parameters for the synthesis of a representative 3-deazapurine ribonucleoside analog.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Avg. Yield (%)
1 Sugar ProtectionD-Ribose, Benzoyl ChloridePyridine/DCM0 to RT12-1675-85
2 GlycosylationProtected Sugar, 3-Methyl-3-deazapurine, BSA, TMSOTfAcetonitrile0 to RT18-2460-70
3 DeprotectionProtected Nucleoside, Methanolic AmmoniaMethanolRT24-4880-90

V. Troubleshooting and Key Considerations

  • Anhydrous Conditions: All reactions, especially the glycosylation step, must be carried out under strictly anhydrous conditions to prevent hydrolysis of the silylating agent, the Lewis acid, and the activated sugar.

  • Regioisomer Formation: Glycosylation of deazapurine bases can sometimes lead to the formation of N7 and N9 regioisomers.[8] The reaction conditions, particularly the choice of Lewis acid and solvent, can influence the regioselectivity. Careful purification and characterization (e.g., by 2D NMR) are essential to confirm the structure of the desired product.

  • Incomplete Reactions: If the glycosylation or deprotection reactions are sluggish, gentle heating may be applied. However, this should be done with caution to avoid side reactions.

  • Purification Challenges: The final nucleoside analogs can be highly polar. Reverse-phase chromatography may be necessary for effective purification.

VI. Conclusion

The synthetic route outlined in this application note provides a reliable and adaptable method for the synthesis of 3-deazapurine nucleoside analogs from a 3-methyl precursor. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can access a wide range of these biologically important molecules for further investigation in drug discovery and chemical biology.

VII. References

  • Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and 3-Deazaguanosine) Using Inosine as a Starting Material - PubMed. (2021, November 15). Curr Protoc, 1(11), e297. [Link]

  • Hulpia, F., Noppen, S., Schols, D., Andrei, G., Snoeck, R., Liekens, S., ... & Van Calenbergh, S. (2020). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. European Journal of Medicinal Chemistry, 191, 112151. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(8), 4283–4295. [Link]

  • Hocek, M. (n.d.). Design, synthesis and biological profiling of novel fused deazapurine nucleosides. UOCHB. [Link]

  • Sanyal, N. K., Ojha, R. P., & Roychoudhury, M. (1991). Biological activity of 3-deazauridine nucleoside analogue: a theoretical study. International journal of biological macromolecules, 13(2), 58–64. [Link]

  • Matyugina, E. S., Kochetkov, S. N., & Khandazhinskaya, A. L. (2021). Synthesis and biological activity of aza and deaza analogues of purine nucleosides. Russian Chemical Reviews, 90(11), 1454–1491. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(8), 4283–4295. [Link]

  • Haraguchi, K., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 81(24), 12267–12278. [Link]

  • Combs, A. P., et al. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295–1300. [Link]

  • Vorbrüggen Glycosylation. (n.d.). Merck Index. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(8), 4283–4295. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(8), 4283–4295. [Link]

  • Micura, R. (2016). Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 12, 2623–2628. [Link]

  • Gotor, V., et al. (2015). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. Journal of Medicinal Chemistry, 38(19), 3729-3736. [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry, 10, 986629. [Link]

  • Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.... (2022). ResearchGate. [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry, 10, 986629. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. (2024). International Journal of Molecular Sciences, 25(13), 7248. [Link]

  • 1,3-Dideazaguanosine in Atomic Mutagenesis Provides Unprecedented Insight Into Hydrogen Bonding and Stacking Interactions in Folded RNA. (2025). JACS Au. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Semantic Scholar. [Link]

  • Cook, P. D., Rousseau, R. J., Mian, A. M., Dea, P., Meyer, R. B., & Robins, R. K. (1976). Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors. Journal of the American Chemical Society, 98(6), 1492–1498. [Link]

  • Seela, F., et al. (2005). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry, 3(22), 4091-4103. [Link]

  • Mairhofer, E., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

User Ticket: "How do I improve the yield of 3-methyl-3H-imidazo[4,5-c]pyridine? My current yields are inconsistent, and I suspect issues with regioselectivity and purification."

Executive Summary & Strategy

Achieving high yields of This compound is notoriously difficult due to two primary factors: regioselectivity (distinguishing the N1 vs. N3 position) and physicochemical properties (high water solubility causing loss during workup).

Your yield improvement strategy depends entirely on which synthetic route you are using.[1] We categorize the workflow into two protocols:

  • Protocol A (De Novo Cyclization): The "Gold Standard" for regiocontrol, but requires specific, less common precursors to get the 3-methyl isomer.[1]

  • Protocol B (Direct Methylation): The common route, but suffers from N1/N3 isomer mixtures.[1]

Critical Isomer Warning: Standard commercial starting materials (4-chloro-3-nitropyridine) typically yield the 1-methyl isomer (N1). To obtain the 3-methyl isomer (N3) via de novo synthesis, you must reverse the substitution pattern or use direct methylation with rigorous separation.

Route Selection & Decision Logic

Use the following logic flow to determine the source of your yield loss.

RouteSelection Start Start: Which Precursor? PrecursorA 4-Chloro-3-nitropyridine Start->PrecursorA PrecursorB Imidazo[4,5-c]pyridine (Parent Heterocycle) Start->PrecursorB PrecursorC 3-Fluoro-4-nitropyridine (Rare) Start->PrecursorC ResultA Major Product: 1-Methyl Isomer (Often misidentified as 3-Methyl) PrecursorA->ResultA Standard Route ResultB Product: Mixture of N1 (Major) & N3 (Minor) Yield Loss: Separation Difficulty PrecursorB->ResultB Direct Alkylation ResultC Major Product: 3-Methyl Isomer Yield Loss: Precursor Instability PrecursorC->ResultC Inverted Route

Figure 1: Decision tree for precursor selection and resulting isomer profiles.

Protocol A: De Novo Synthesis (Stepwise Construction)

If you require the 3-methyl isomer specifically and are currently using 4-chloro-3-nitropyridine, you are likely synthesizing the wrong isomer (1-methyl) . To synthesize the 3-methyl isomer de novo, you must place the methylamine at the 3-position of the pyridine ring.

The "Inverted" Pathway (Targeting 3-Methyl)

Precursor: 3-Fluoro-4-nitropyridine (or 3-chloro-4-nitropyridine, though less reactive).

Step-by-Step Optimization Guide
StepReactionCritical Yield FactorsTroubleshooting Action
1 Displacement 3-F-4-NO₂-Py + MeNH₂Regiocontrol: Ensure substitution happens at C3.Use mild base (TEA) in THF at 0°C. High temps cause degradation.
2 Reduction Nitro

Amine
Oxidation: The resulting diamine is air-sensitive (turns black).Do not isolate. Use Fe/AcOH or H₂/Pd and proceed immediately to cyclization (One-Pot).
3 Cyclization + Triethyl Orthoformate (TEOF)Moisture: Water hydrolyzes TEOF, stopping the reaction.[1]Use anhydrous TEOF.[1] Add a catalytic amount of p-TsOH. Reflux is required.[1]
Troubleshooting the Reduction (The "Yield Killer")

The reduction of nitro-pyridinamines often yields a "tar" due to the instability of the diamine intermediate.

  • Solution: Use a One-Pot Reduction-Cyclization .

  • Protocol: Dissolve the nitro-precursor in MeOH/AcOH. Add Fe powder.[1][2] Stir at 60°C until reduction is complete (TLC). Filter off Fe while hot.[1] Immediately add Triethyl Orthoformate (TEOF) to the filtrate and reflux.[1] This traps the unstable diamine as the stable imidazole ring immediately.

Protocol B: Direct Methylation (The Separation Challenge)[1]

If you must use the parent heterocycle (imidazo[4,5-c]pyridine) and methylate it, you will get a mixture of N1 (major) and N3 (minor), plus some N5 (quaternary salt).[1]

Improving N3 Selectivity & Yield

While N1 is thermodynamically favored, you can shift the ratio slightly or improve recovery.[1]

Optimized Methylation Conditions:

  • Base: Cs₂CO₃ (Cesium Carbonate).[1] The "Cesium Effect" can sometimes alter coordination and improve minor isomer ratios compared to NaH.

  • Solvent: DMF (Anhydrous).[1]

  • Temperature: Lower temperatures (-10°C to 0°C) favor kinetic control, which may slightly boost the N3/N1 ratio, though N1 remains dominant.[1]

Purification Strategy (The "Hidden" Yield Loss)

Users often lose the product during aqueous workup because this compound is highly polar and water-soluble.

Correct Workup Procedure:

  • Avoid Water Washes: Do not wash the DMF reaction mixture with copious water.[1] You will lose the product to the aqueous phase.

  • Evaporation: Remove DMF under high vacuum (rotovap with oil pump) to dryness.

  • Solid Phase Extraction: Resuspend the residue in MeOH/DCM (1:9) and filter through a silica plug to remove inorganic salts.[1]

  • Isomer Separation: Use Flash Chromatography.[1]

    • Column: C18 Reverse Phase is often superior for separating these polar isomers than standard Silica.[1]

    • Eluent: Water/Acetonitrile gradient (with 0.1% NH₄OH to keep the pyridine deprotonated and improve peak shape).[1]

Frequently Asked Questions (Technical)

Q1: I am using 4-chloro-3-nitropyridine and getting good yields, but the NMR looks "wrong" for the 3-methyl isomer. Why? A: You have synthesized 1-methyl-1H-imidazo[4,5-c]pyridine . The reaction of 4-chloro-3-nitropyridine with methylamine places the methyl group at the 4-position of the pyridine. Upon cyclization, this nitrogen becomes N1 in the fused system (by standard IUPAC numbering for this fusion).[1] To get the 3-methyl, the methyl group must originate from the 3-position of the pyridine ring [1].

Q2: My product is an oil that refuses to crystallize. How do I get a solid? A: Imidazopyridines are often hygroscopic oils or low-melting solids.

  • Fix: Convert it to the HCl salt . Dissolve the oil in minimal dry ethanol and add 1.2 eq of HCl in dioxane. The hydrochloride salt usually precipitates as a stable, filterable solid.[1]

Q3: Why does my reaction turn black during the reduction step? A: The intermediate 3,4-diaminopyridine derivative is highly sensitive to oxidative polymerization (similar to phenylenediamine).

  • Fix: Degas all solvents with Nitrogen/Argon.[1] As recommended in Protocol A, perform the reduction and cyclization in a "telescoped" one-pot process to minimize exposure of the free diamine to air [2].[1]

Q4: Can I use microwave irradiation to improve the yield? A: Yes. Microwave synthesis is highly effective for the cyclization step (carboxylic acid or orthoformate).[1] It reduces reaction time from hours to minutes, minimizing thermal degradation byproducts.[1] Recommended: 140°C for 10-20 mins in TEOF [3].

Visualizing the Isomer Pathways

The following diagram illustrates the structural divergence based on the starting material.

SynthesisPathways cluster_0 Route A (Standard) cluster_1 Route B (Inverted/Target) SM1 4-Chloro-3-nitropyridine Int1 4-(Methylamino)-3-nitropyridine SM1->Int1 MeNH2 Prod1 1-Methyl-imidazo[4,5-c]pyridine (Major Product) Int1->Prod1 Red/Cyc SM2 3-Fluoro-4-nitropyridine Int2 3-(Methylamino)-4-nitropyridine SM2->Int2 MeNH2 Prod2 3-Methyl-imidazo[4,5-c]pyridine (Target Product) Int2->Prod2 Red/Cyc

Figure 2: Structural divergence showing why standard precursors yield the N1 isomer rather than the N3 target.

References

  • Regioselectivity in Imidazopyridine Synthesis: Dymińska, L. (2015). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.

  • Reduction/Cyclization Protocols: Kuduk, S. D., et al. (2006).[1] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications.[1] [1]

  • Solid-Phase & Microwave Techniques: Krchňák, V., et al. (2014).[1] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science.[1] [1]

Sources

Technical Support Center: Regioisomer Resolution for Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-ISO-45C Subject: Separation and Identification of 1-methyl and 3-methyl imidazo[4,5-c]pyridine isomers Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The methylation of imidazo[4,5-c]pyridine typically yields a mixture of 1-methyl and 3-methyl regioisomers due to annular tautomerism of the imidazole ring. While these isomers share identical mass (MW) and similar pKa values, they possess distinct dipole moments and steric environments. This guide provides a self-validating workflow to identify (via NMR) and separate (via HPLC/Crystallization) these isomers.

Module 1: Identification (The "Truth" Step)

User Question: I have two peaks in my LC-MS with the same mass. How do I definitively know which is the 1-methyl and which is the 3-methyl isomer without a crystal structure?

Technical Response: You cannot rely on retention time alone until you have established a standard. The definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY NMR spectroscopy. The distinction relies on the spatial proximity of the methyl group to the specific protons on the pyridine ring.

The Structural Logic
  • Isomer 1 (1-Methyl): The methyl group at N1 is spatially proximate to the proton at C7 of the pyridine ring.

  • Isomer 3 (3-Methyl): The methyl group at N3 is spatially proximate to the proton at C4 of the pyridine ring.

Diagnostic Protocol
  • Run a 1H-NMR: Assign the pyridine protons.

    • C4-H: Typically appears as a singlet (or doublet with small meta-coupling) around 8.5–9.0 ppm. It is deshielded by the adjacent pyridine nitrogen (N5) and the imidazole ring current.

    • C7-H: Appears as a doublet (part of the C6-C7 coupling system) around 7.5–8.0 ppm.

  • Run 1D-NOE: Irradiate the methyl singlet (approx. 3.8–4.0 ppm).

  • Analyze Enhancement:

    • If C7-H enhances

      
      1-Methyl Isomer .
      
    • If C4-H enhances

      
      3-Methyl Isomer .
      
Visual Logic: NMR Decision Tree

NMR_Logic start Isolate Pure Isomer (or clean fraction) step1 Acquire 1H-NMR Identify Pyridine Protons start->step1 step2 Perform 1D-NOE Irradiate Methyl (-CH3) Peak step1->step2 decision Which aromatic signal shows NOE enhancement? step2->decision res1 Enhancement at C7-H (Doublet, ~7.5-8.0 ppm) decision->res1 Proximal to Bridgehead C7a res2 Enhancement at C4-H (Singlet, ~8.5-9.0 ppm) decision->res2 Proximal to Bridgehead C3a concl1 CONCLUSION: 1-Methyl Isomer res1->concl1 concl2 CONCLUSION: 3-Methyl Isomer res2->concl2

Figure 1: Decision tree for assigning regioisomers based on spatial proximity (NOE).

Module 2: Chromatographic Separation

User Question: My isomers are co-eluting on a standard C18 column with Formic Acid. How do I improve resolution?

Technical Response: Imidazo[4,5-c]pyridines are basic heterocycles. Under acidic conditions (Formic Acid/TFA), both isomers are protonated, likely at the pyridine nitrogen (N5) or the imidazole ring, making them highly polar and reducing the hydrophobic discrimination between the methyl positions.

Troubleshooting Strategy: pH Switching Switching to a high pH mobile phase (pH > 8) suppresses protonation, keeping the molecules in their neutral form. This maximizes the difference in their dipole moments and hydrophobic interactions with the stationary phase.

Recommended HPLC Conditions
ParameterCondition A (Starting Point)Condition B (High Selectivity)Why?
Column C18 (e.g., XBridge BEH or Gemini NX)PFP (Pentafluorophenyl)PFP offers unique selectivity for regioisomers via

-

and dipole interactions.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)Water (with 0.1% Formic Acid)High pH keeps basic nitrogens neutral, improving peak shape and retention.
Mobile Phase B AcetonitrileMethanolMethanol often provides different selectivity than ACN for aromatic isomers.
Gradient 5% to 40% B over 15 min5% to 30% B over 20 minShallow gradients are required for closely eluting isomers.
Separation Workflow

HPLC_Workflow input Mixture of Isomers check Standard Acidic Method (0.1% Formic Acid) input->check decision Resolution > 1.5? check->decision success Proceed to Prep decision->success Yes fail Peaks Overlap decision->fail No sol1 Switch to High pH (10mM NH4HCO3, pH 10) fail->sol1 First Attempt sol1->decision Re-evaluate sol2 Switch Column Phase (PFP or HILIC) sol1->sol2 If still fails

Figure 2: Method development workflow for separating polar basic regioisomers.

Module 3: Synthesis & Bulk Purification

User Question: I need grams of material. Chromatography is too slow. Can I separate them by crystallization?

Technical Response: Yes, regioisomers often have significantly different lattice energies and solubilities. The 1-methyl isomer is typically thermodynamically more stable and often less soluble in non-polar solvents compared to the 3-methyl isomer, though this depends on specific substituents.

Bulk Separation Protocol (Solubility-Based)
  • Workup: Evaporate the reaction solvent (usually DMF/DMAc) completely. Residue is often an oil or gum.

  • Trituration: Add a solvent of intermediate polarity (e.g., Ethyl Acetate or Isopropyl Acetate).

  • Observation:

    • One isomer often precipitates as a solid, while the other remains in the mother liquor.

    • Validation: Filter the solid and run NMR (see Module 1).

  • Salt Formation (The "Nuclear Option"):

    • If free bases do not crystallize, dissolve the mixture in Ethanol and add 1 equivalent of HCl (in dioxane/ether).

    • The Hydrochloride salts often have vastly different solubilities. Recrystallize from MeOH/EtOH.

FAQ: Common Pitfalls

Q: Why does my N3-isomer peak look broader than the N1-isomer? A: The N3-methyl group is spatially closer to the pyridine nitrogen (N5). This proximity can create a "proton sponge" effect or alter the pKa slightly, leading to different interaction kinetics with residual silanols on the column. Increasing buffer strength (e.g., 20mM Ammonium Acetate) usually fixes this.

Q: Can I use HILIC? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for these compounds. The elution order is often reversed compared to C18 (i.e., the more hydrophobic isomer elutes first in HILIC). Use a Bare Silica or Amide column with an Acetonitrile/Ammonium Formate buffer system.

References

  • Göker, H. et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation.

  • Kuş, C. et al. (2001). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

  • Baran, P. S. et al. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[1]

  • Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. (Standard text for general reactivity principles of imidazopyridines).

Sources

Technical Support Center: Minimizing Side Reactions in Imidazo[4,5-c]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines makes it a privileged framework in medicinal chemistry.[1][2] However, its synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter during your experiments.

Q1: My reaction yield is extremely low or zero. What are the primary causes?

A1: A low or non-existent yield in the condensation of a 3,4-diaminopyridine with a cyclizing agent (like a carboxylic acid or aldehyde) typically points to one of four issues: an incomplete reaction, suboptimal pH, inefficient water removal, or competing side reactions.[3]

  • Incomplete Reaction: The cyclization is often a high-activation-energy process. If you are running the reaction at room temperature or slightly elevated temperatures, you may not be providing enough energy to overcome this barrier. Consider increasing the temperature or switching to a higher-boiling solvent.[3] For condensations involving aldehydes, oxidative conditions are necessary for the final aromatization step; simple air oxidation can be slow and inefficient.[3][4]

  • Sub-optimal pH: When using a carboxylic acid for cyclization, the medium must be sufficiently acidic to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diaminopyridine.[3] Reagents like polyphosphoric acid (PPA) serve as both the acidic catalyst and a powerful dehydrating agent.[1]

  • Inefficient Water Removal: The cyclization is a condensation reaction that liberates water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and may even promote hydrolysis of the intermediate. For high-temperature reactions, using a Dean-Stark trap or a strong dehydrating agent like PPA is crucial.[3]

  • Starting Material Degradation: Ensure the stability of your 3,4-diaminopyridine starting material, which can be sensitive to air and light. Impurities can interfere with the reaction or lead to undesired byproducts.

Troubleshooting Low Yield cluster_conditions Condition Analysis cluster_solutions Corrective Actions start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_sm Assess Starting Material start->check_sm temp Temperature Too Low? check_conditions->temp water Water Removal Inefficient? check_conditions->water catalyst Catalyst/pH Suboptimal? check_conditions->catalyst purity Purify/Re-source Starting Material check_sm->purity Check Purity/Stability increase_temp Increase Temperature / Change Solvent temp->increase_temp Action add_dehydrating Use Dean-Stark / Add PPA or Mol. Sieves water->add_dehydrating Action adjust_acid Ensure Acidic Conditions (for COOH cyclization) catalyst->adjust_acid Action add_oxidant Add Mild Oxidant (for Aldehyde cyclization) catalyst->add_oxidant Action

Caption: Troubleshooting logic for diagnosing low product yield.

Q2: I've isolated a major side product that is significantly more polar than my target compound on TLC. What could it be?

A2: A common and often overlooked side product in syntheses involving pyridine scaffolds is the corresponding N-oxide . The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially if your reaction involves an oxidative cyclization step (e.g., when using an aldehyde) or if oxidizing impurities are present.[3]

Identification and Prevention:

  • Identification: N-oxides are characterized by their high polarity, leading to lower Rf values on TLC. They can often be confirmed by mass spectrometry (M+16 peak relative to the expected product) and changes in the aromatic region of the ¹H NMR spectrum.

  • Prevention:

    • Control of Oxidants: If using an oxidant, employ milder reagents or ensure you are not using a stoichiometric excess.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation from atmospheric oxygen, which can be a factor in slow, high-temperature reactions.[3]

    • Alternative Routes: Consider a reductive cyclization pathway starting from a nitro-substituted precursor, which avoids the need for an external oxidant in the final step.[1]

Remediation: If the N-oxide has already formed, it can often be chemically reduced back to the desired parent heterocycle. A common method is treatment with phosphorus trichloride (PCl₃) in a solvent like chloroform or by catalytic hydrogenation.[3]

Q3: My NMR spectrum shows a mixture of products that appear to be isomers. What is the cause?

A3: The formation of isomers can occur at two key stages: during the initial functionalization of the diaminopyridine or during the cyclization itself.

  • Regioselective Acylation/Functionalization: 3,4-Diaminopyridine has two non-equivalent amino groups (at C3 and C4). Their reactivity towards electrophiles can be similar, potentially leading to a mixture of acylated intermediates. The regiochemical outcome can be highly dependent on the reaction conditions and the nature of the electrophile. For instance, selective acylation at either the 3- or 4-position has been achieved by carefully choosing between reagents like acetyl chloride and di-tert-butyl-dicarbonate.[5][6] Without such control, you may form a mixture of intermediates that then cyclize to different products.

  • Formation of Imidazo[4,5-b]pyridine Isomer: If the synthesis starts from a precursor where cyclization can occur in two different ways, you can form the isomeric imidazo[4,5-b]pyridine ring system.[7] This is particularly relevant in solid-phase synthesis strategies where the initial linkage to the resin can dictate the final cyclization pathway.[7][8]

Table 1: Troubleshooting Common Side Products
Observed IssueProbable Side ProductCausalitySuggested Solution
Low Rf spot, M+16 Pyridine N-OxideOver-oxidation of the pyridine nitrogen.[3]Use a milder/stoichiometric oxidant; run under N₂; reduce the isolated N-oxide with PCl₃.
Isomeric mixture RegioisomerNon-selective reaction at N3 vs. N4 of diaminopyridine or alternative cyclization pathway.[5][7]Re-evaluate starting material synthesis for regiocontrol; modify cyclization conditions (catalyst, temp).
Broad baseline hump Polymeric material/TarExcessive heat or highly reactive impurities causing decomposition.[9]Lower the reaction temperature; purify starting materials meticulously.
Stalled at intermediate Acyclic Amide/ImineInsufficient energy or inefficient dehydration to close the ring.[3]Increase temperature; use a stronger dehydrating agent (e.g., PPA); ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

This section covers broader questions related to experimental design and optimization.

Q1: What are the most critical reaction parameters to control for a clean cyclization?

A1: The three most critical parameters are temperature , water concentration , and reagent stoichiometry .

  • Temperature: As discussed, sufficient thermal energy is required to drive the reaction to completion. However, excessive heat can promote decomposition and the formation of tarry side products.[9] The optimal temperature is a balance between reaction rate and stability.

  • Water Concentration: The reaction must be kept as anhydrous as possible to favor product formation. This involves using dry solvents, properly dried reagents, and potentially a chemical or physical water trap.[3][9]

  • Stoichiometry: Precise control of reactant ratios is key. An excess of the diaminopyridine can be difficult to remove, while an excess of the cyclizing agent can lead to side reactions like di-acylation.

Q2: How do I choose the best cyclizing agent (e.g., carboxylic acid vs. aldehyde vs. orthoester)?

A2: The choice depends on the desired substituent at the 2-position of the imidazo[4,5-c]pyridine ring and the stability of your starting materials.

Reaction Pathways cluster_main Desired Cyclization cluster_side Competing Side Reactions DAP 3,4-Diaminopyridine Intermediate Acyclic Intermediate (Amide/Amidine) DAP->Intermediate + R-COX (e.g., Acid, Aldehyde) Regioisomer Regioisomer Formation DAP->Regioisomer Non-selective Acylation Product Imidazo[4,5-c]pyridine Intermediate->Product Dehydration/ Cyclization N_Oxide N-Oxide Formation Product->N_Oxide [Oxidation] (e.g., excess oxidant, air)

Caption: Competing pathways in imidazo[4,5-c]pyridine synthesis.

Table 2: Comparison of Common Cyclization Reagents
Reagent TypeConditionsProsCons
Carboxylic Acid High temp, strong acid (PPA)[1]Readily available, wide variety of R-groups possible.Harsh conditions, can be incompatible with sensitive functional groups.
Aldehyde Oxidative conditions[1][4]Milder temperature possible.Requires an oxidant which can cause N-oxide formation; air oxidation can be slow.[3]
Orthoester (e.g., triethyl orthoformate)Acid catalyst, reflux[4][10]Good for installing unsubstituted C2 position (R=H); produces volatile byproducts.Limited to simple alkyl or H substituents at C2.
Nitrile Lewis acid or high tempCan be effective for certain substrates.Can require harsh conditions; less general applicability.
Q3: Are there strategies to ensure regioselectivity from the very beginning of the synthesis?

A3: Yes. The most robust strategy is to use a starting material where the two amino groups have been differentiated by a protecting group. A common approach involves the selective protection of one amino group (e.g., as a carbamate), followed by reaction at the free amino group, deprotection, and then cyclization. This multi-step but controlled sequence prevents the formation of regioisomers.[5][6] For example, reacting 3,4-diaminopyridine with di-tert-butyl-dicarbonate can selectively install a Boc group at the 4-amino position, leaving the 3-amino group available for further reaction.[5][6]

Q4: What are the best practices for starting material purity and reaction setup?

A4: Meticulous preparation is non-negotiable for reproducible results.

  • Starting Materials: Use freshly purified 3,4-diaminopyridine or store it under an inert atmosphere away from light. Verify the purity of your carboxylic acid or aldehyde, as acidic or metallic impurities can catalyze side reactions.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents. Even "anhydrous" solvents from a bottle can absorb atmospheric moisture once opened.[9]

  • Glassware: Oven- or flame-dry all glassware immediately before use and allow it to cool under a stream of inert gas.

  • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to exclude both moisture and oxygen.

Key Experimental Protocols

Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)

This protocol is a standard method for synthesizing 2-substituted imidazo[4,5-c]pyridines from a carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4-diaminopyridine (1.0 eq).

  • Reagent Addition: Add the desired carboxylic acid (1.0-1.1 eq) to the flask.

  • Cyclization: Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diaminopyridine) to the mixture. The PPA acts as both solvent and catalyst.

  • Heating: Heat the reaction mixture with stirring to 140-180 °C. The optimal temperature will depend on the specific substrates and should be monitored by TLC. Maintain heating for 4-12 hours until the starting material is consumed.

  • Workup: Allow the mixture to cool to approximately 80-90 °C and then very carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a concentrated base (e.g., NH₄OH or NaOH solution) until the pH is ~8-9. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Deoxygenation of an Imidazo[4,5-c]pyridine N-oxide

This procedure is used to salvage the desired product from an N-oxide side product.[3]

  • Setup: Dissolve the crude product containing the N-oxide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or acetonitrile) in a dry flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add phosphorus trichloride (PCl₃) (1.5-2.0 eq) dropwise via syringe. The reaction can be exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the N-oxide by TLC.

  • Quenching: Once the reaction is complete, cool it again in an ice bath and very carefully quench by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography to isolate the desired imidazo[4,5-c]pyridine.

References
  • M. K. Bhandari, et al., (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • A. G. G. de la Torre, et al., (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • S. Caron, et al., (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. American Chemical Society. [Link]

  • S. Caron, et al., (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. [Link]

  • P. Knesl, et al., (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • C. Temple Jr, et al., (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • S. Caron, et al., (2006). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]

  • S. Salome, et al., (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. [Link]

  • C. Temple Jr, et al., (1990). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry. [Link]

  • Chemistry - The Mystery of Molecules, (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • A. S. Shawali, S. M. El-sheikh, (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • A. El-Mekabaty, et al., (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

Sources

Optimizing reaction temperature for imidazopyridine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazopyridine Synthesis Optimization Ticket Subject: Optimization of Reaction Temperature for Imidazo[1,2-a]pyridine Ring Closure Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The Thermal Landscape of Ring Closure

Welcome to the technical support hub. You are likely here because your imidazo[1,2-a]pyridine synthesis—a cornerstone reaction for delivering privileged medicinal scaffolds (e.g., Zolpidem, Alpidem)—is stalling or yielding "tar" rather than crystals.[1]

The formation of the imidazo[1,2-a]pyridine core, typically via the condensation of 2-aminopyridines with


-haloketones (the Chichibabin-like approach) or the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, is thermodynamically driven but kinetically sensitive .[1]

The critical failure point is almost always the cyclodehydration step . If the temperature is too low, you isolate the acyclic intermediate (N-alkylated salt).[1] If too high, you promote oxidative decomposition or polymerization of the electron-rich imidazole ring.

Module 1: The Energy Input (Thermal vs. Microwave)

User Question: I am running a standard condensation in ethanol at reflux (


C), but LCMS shows a persistent mass corresponding to 

. Should I switch to a higher boiling solvent?

Technical Diagnosis: The


 peak indicates the presence of the non-cyclized intermediate  (the N-alkylated pyridinium salt) or a hydrated hemiaminal. The initial nucleophilic attack (N-alkylation) proceeds readily, but the ring closure (dehydration) has a higher activation energy barrier.[1]

Protocol Optimization:

MethodTemperature WindowReaction TimeProsCons
Conventional Thermal

C -

C
2 - 12 HoursScalable, simple setup.[1]Slow dehydration; risk of oxidative degradation over long times.
Microwave Irradiation

C -

C
10 - 30 MinsRecommended. Rapid superheating overcomes the dehydration barrier instantly.Scale limited by vessel size; pressure safety limits.

Actionable Step: Before changing solvents, increase the energy input .

  • If using Thermal: Switch solvent to n-Butanol (

    
    C) or DMF (
    
    
    
    C) to push past the dehydration barrier.[1]
  • If using Microwave: Set the ceiling to

    
    C. The electromagnetic field couples directly with the polar transition state, accelerating the elimination of water.
    

Module 2: Visualizing the Mechanism & Failure Points

To understand why temperature fixes your yield, examine the reaction pathway below. The "Heat Critical" step is the elimination of water to aromatize the system.

ImidazoMechanism Start 2-Aminopyridine + α-Haloketone Inter1 N-Alkylated Intermediate (Salt) Start->Inter1 Fast (SN2) Inter2 Hemiaminal (Cyclized, Hydrated) Inter1->Inter2 Equilibrium Inter2->Inter1 Reversible if T too low Product Imidazo[1,2-a]pyridine (Aromatized) Inter2->Product Slow (-H2O) HEAT CRITICAL

Figure 1: Reaction pathway showing the critical dehydration step.[1] Insufficient heat leads to reversible accumulation of the hemiaminal or salt intermediate.

Module 3: Solvent-Temperature Matrix

User Question: Can I use water as a solvent? I want to make my process greener, but I'm worried about solubility.

Technical Diagnosis: Yes, but the physics change. In organic solvents (EtOH, DMF), temperature drives solubility and kinetics.[1] In water, the reaction often relies on hydrophobic effects or micellar catalysis.[1]

The Optimization Matrix:

Solvent SystemTarget Temp (

)
Catalyst Required?Mechanism Note
Ethanol (EtOH)

C (Reflux)

(Optional)
Standard.[1] If stalled, requires acid catalyst or switch to BuOH.[1]
DMF / DMAc

C -

C
None / BaseHigh T drives reaction.[1] Warning: Difficult workup; DMF can decompose to dimethylamine at high T.
Water (Micellar)

C -

C
SDS / Surfactant"On-water" effect. Reactants concentrate in micelles. Lower T required due to local concentration effects.
Solvent-Free

C -

C
NoneHigh Efficiency. Mix solid reactants. Melt phase allows rapid kinetics.

Module 4: Troubleshooting Workflow (The "Self-Validating System")

Use this logic flow to diagnose failures. This system validates your conditions based on LCMS feedback.

Troubleshooting Check Analyze Reaction Mixture (LCMS / TLC) Result What is the major species? Check->Result SM Starting Materials Unchanged Result->SM No Reaction Inter Intermediate Mass (M+18 or Salt) Result->Inter Stalled Tar Dark Tar / Complex Mixture Result->Tar Decomposition Prod Product Formed (Clean) Result->Prod Success SM_Act Action: Check Reagent Quality. Haloketones degrade. Add Lewis Acid (e.g., I2). SM->SM_Act Inter_Act Action: INCREASE TEMP. Switch to MW (120°C). Add Scavenger (H+). Inter->Inter_Act Tar_Act Action: DECREASE TEMP. Exclude O2 (Argon). Check for polymerization. Tar->Tar_Act

Figure 2: Diagnostic flowchart for optimizing reaction conditions based on experimental observation.

Module 5: Advanced FAQs

Q: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction. Does the same temperature logic apply? A: Not exactly. The GBB reaction (Amine + Aldehyde + Isocyanide) is a multicomponent coupling.

  • Standard T: Room temperature to

    
    C is often sufficient if using a catalyst like Scandium Triflate (
    
    
    
    ) or Iodine (
    
    
    ).[1]
  • High T Risk: High temperatures (

    
    C) in GBB can lead to isocyanide polymerization or hydrolysis (foul smell, loss of stoichiometry).[1]
    
  • Recommendation: Start at RT with a catalyst. Only heat if the imine formation (Step 1) is sluggish.

Q: My product is forming but it's colored (dark red/brown) instead of the expected pale solid. Is temperature the culprit? A: Likely, yes. Imidazopyridines are electron-rich and prone to oxidation at high temperatures in air.

  • Fix: Run the reaction under an inert atmosphere (

    
     or Ar).
    
  • Fix: If using thermal reflux, ensure the oil bath is not exceeding the solvent boiling point by

    
    C (avoid superheating the flask walls).
    

References

  • Tschitschibabin, A. E. (1925).[1][2] "Über die Tautomerie des

    
    -Aminopyridins und über die Synthese von Derivaten des Bicyclischen Systems des 
    
    
    
    -Pyridins." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).[1]
  • Bagdi, A. K., et al. (2015).[1] "Green and sustainable synthesis of imidazo[1,2-a]pyridines: a review." Green Chemistry Letters and Reviews. (Solvent/Temperature matrix verification).

  • Bienaymé, H., & Bouzid, K. (1998).[1] "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition. (GBB Reaction parameters).[1]

  • Perreux, L., & Loupy, A. (2001).[1] "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron. (Microwave kinetics explanation).[1]

Sources

Validation & Comparative

Distinguishing Isomers: A Guide to the ¹H NMR Characteristic Peaks of 3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric structures is a critical step in the synthesis and characterization of novel compounds. In the realm of heterocyclic chemistry, the imidazo[4,5-c]pyridine scaffold is a key pharmacophore, and the ability to differentiate its N-methylated isomers is paramount. This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-methyl-3H-imidazo[4,5-c]pyridine, highlighting the characteristic peaks that enable its distinction from its common isomers, 1-methyl-1H-imidazo[4,5-c]pyridine and 7-methyl-7H-imidazo[4,5-c]pyridine.

The precise placement of the methyl group on the imidazo[4,5-c]pyridine core significantly influences the electronic environment of the aromatic protons, resulting in unique chemical shifts (δ) and coupling constants (J) for each isomer. Understanding these nuances is essential for the correct structural elucidation and for ensuring the purity of synthesized compounds.

A Comparative Analysis of ¹H NMR Spectra

The differentiation of the three N-methyl isomers of imidazo[4,5-c]pyridine is primarily achieved by analyzing the chemical shifts of the three aromatic protons (H-2, H-4, and H-6) and the N-methyl singlet. The position of the methyl group alters the electron density distribution within the heterocyclic system, leading to predictable upfield or downfield shifts of the neighboring protons.

A key publication in the Journal of the Chemical Society, Perkin Transactions 1 provides crucial experimental data for this comparative analysis. The study details the N-alkylation of 3H-imidazo[4,5-c]pyridines and reports the ¹H NMR spectra of the resulting methyl isomers, allowing for a direct comparison.

Below is a summary of the characteristic ¹H NMR chemical shifts for this compound and its isomers.

Proton This compound 1-methyl-1H-imidazo[4,5-c]pyridine 7-methyl-7H-imidazo[4,5-c]pyridine
H-2 ~8.2 ppm (s)~8.1 ppm (s)~8.9 ppm (s)
H-4 ~8.8 ppm (s)~8.6 ppm (d)~7.5 ppm (d)
H-6 ~7.4 ppm (d)~7.3 ppm (d)~8.3 ppm (d)
N-CH₃ ~4.1 ppm (s)~3.9 ppm (s)~4.2 ppm (s)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The multiplicities are indicated as (s) for singlet and (d) for doublet.

Interpreting the Spectral Data: Key Differentiating Features

The most significant differences in the ¹H NMR spectra of the three isomers arise from the anisotropic effects of the methyl group and the altered electronic nature of the nitrogen atoms upon methylation.

This compound:

  • The H-4 proton appears as a sharp singlet at a relatively downfield chemical shift of approximately 8.8 ppm . This is a key characteristic, as the corresponding proton in the other isomers is a doublet.

  • The N-methyl signal is observed around 4.1 ppm .

1-methyl-1H-imidazo[4,5-c]pyridine:

  • In this isomer, the H-4 proton is a doublet, and its chemical shift is slightly upfield compared to the 3-methyl isomer, appearing around 8.6 ppm .

  • The N-methyl protons resonate at a more upfield position, typically around 3.9 ppm .

7-methyl-7H-imidazo[4,5-c]pyridine:

  • The most striking feature of this isomer is the significant upfield shift of the H-4 proton , which appears as a doublet around 7.5 ppm .

  • Conversely, the H-2 proton is shifted significantly downfield to approximately 8.9 ppm .

  • The N-methyl singlet is found at the most downfield position of the three isomers, around 4.2 ppm .

These distinct patterns in the aromatic region of the ¹H NMR spectrum provide a reliable method for the unambiguous assignment of the correct isomeric structure.

Visualizing the Structural Differences

To further illustrate the relationship between the structure and the ¹H NMR data, the following diagram shows the structure of this compound with its protons labeled.

Figure 1. Structure of this compound.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for comparative analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazo[4,5-c]pyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Conclusion

The ¹H NMR spectrum of this compound exhibits a unique set of characteristic peaks that allows for its clear differentiation from its 1-methyl and 7-methyl isomers. By carefully analyzing the chemical shifts and coupling patterns of the aromatic protons, particularly the distinct singlet for H-4 in the 3-methyl isomer, researchers can confidently assign the correct structure. This guide provides the necessary comparative data and a standardized experimental approach to aid in the accurate characterization of these important heterocyclic compounds, ensuring the integrity of research and development in medicinal chemistry.

References

  • Journal of the Chemical Society, Perkin Transactions 1, 1986, pp. 1047-1052.
  • Australian Journal of Chemistry, 1981, 34(6), pp. 1341-1344.

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Imidazo[4,5-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge of Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines are a class of heterocyclic compounds featuring a fused imidazole and pyridine ring system. This structural motif is analogous to purines, making it a cornerstone in medicinal chemistry for developing novel therapeutics, including kinase inhibitors and antiviral agents.[1][2] The synthesis of these molecules often results in the formation of multiple positional isomers, where the fusion of the rings or the placement of substituents differs subtly. While structurally similar, these isomers can exhibit vastly different pharmacological, toxicological, and physicochemical properties.

Consequently, the accurate separation and quantification of imidazo[4,5-c]pyridine isomers is not merely an analytical task; it is a critical step in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for this challenge. This guide provides an in-depth comparison of HPLC methodologies, grounded in the physicochemical principles that govern the separation of these complex isomers, to empower researchers in developing robust and reliable analytical methods.

Pillar 1: Understanding the Physicochemical Drivers of Separation

The chromatographic behavior of imidazo[4,5-c]pyridine isomers is dictated by their inherent molecular properties. The key to separating them lies in exploiting the subtle differences in these properties.

  • Polarity and Dipole Moment: The arrangement of nitrogen atoms within the fused heterocyclic system creates a distinct dipole moment for each isomer. Even a minor change in a nitrogen's position alters the electron density distribution, leading to measurable differences in overall molecular polarity. This is a primary factor leveraged in both reversed-phase and HILIC modes.

  • pKa and Ionization State: The nitrogen atoms in the imidazole and pyridine rings are basic and can be protonated depending on the mobile phase pH. The specific pKa value of each isomer will determine its charge state at a given pH. Controlling the ionization state is crucial for achieving reproducible retention and good peak shape, especially in reversed-phase HPLC.[3]

  • Hydrogen Bonding Capacity: The N-H group of the imidazole ring and the lone pair electrons on the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The accessibility of these sites, which varies between isomers, dictates the strength of their interactions with polar stationary phases (in HILIC) or polar mobile phase components.[4]

Pillar 2: Comparative Analysis of HPLC Separation Modes

The choice of HPLC mode is the most critical decision in method development. For imidazo[4,5-c]pyridine isomers, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most powerful approaches, offering orthogonal (i.e., different and complementary) selectivity.

Reversed-Phase HPLC (RP-HPLC): The Established Workhorse

In RP-HPLC, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase, typically octadecylsilane (C18).

  • Mechanism of Retention: More hydrophobic isomers interact more strongly with the C18 stationary phase and are retained longer. Elution is achieved by increasing the proportion of a nonpolar organic solvent (like acetonitrile or methanol) in the mobile phase.

  • Causality in Method Design:

    • Mobile Phase pH: Due to the basic nature of imidazo[4,5-c]pyridines, operating at a low pH (e.g., 2.5-4.0) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is essential.[5] This ensures the nitrogen atoms are consistently protonated, preventing interactions with residual silanol groups on the stationary phase and thereby minimizing peak tailing.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower viscosity.

  • Limitations: Highly polar isomers may exhibit insufficient retention on traditional C18 columns, eluting at or near the column's void volume, which makes separation difficult.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC is an increasingly popular technique for separating polar compounds that are poorly retained in RP-HPLC.[6][7][8]

  • Mechanism of Retention: HILIC utilizes a polar stationary phase (e.g., unmodified silica, diol, or amide phases). The mobile phase consists of a high percentage of organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer.[9] This composition facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[9]

  • Causality in Method Design:

    • Stationary Phase Choice: Unmodified silica or cyano-bonded phases are excellent starting points. Their polar surfaces promote the retention of imidazo[4,5-c]pyridines through hydrogen bonding and dipole-dipole interactions.

    • Mobile Phase Additives: The inclusion of a buffer, such as ammonium formate or ammonium acetate, is critical.[10] These additives control the pH within the aqueous layer and provide counter-ions that can modulate electrostatic interactions, significantly improving peak shape and selectivity.[10]

  • Advantages: HILIC offers a unique selectivity that is often orthogonal to RP-HPLC. Subtle differences in polarity and hydrogen bonding capacity among isomers are amplified, frequently leading to superior resolution for these challenging separations.

Pillar 3: Experimental Data & Methodologies

Objective comparisons require concrete data. The following tables summarize representative experimental conditions and outcomes for the separation of imidazopyridine isomers.

Data Presentation: Retention Time Comparison

Table 1: Example of RP-HPLC Separation of Imidazo[4,5-c]pyridine Isomers This data illustrates a typical RP-HPLC separation where subtle structural differences lead to distinct retention times.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Analyte Retention Time (t_R)
Isomer A (Side Product)2.12 min[11]
Isomer B (Main Product)1.79 min[11]

Insight: In this case, the side product was retained longer, suggesting it possesses slightly more nonpolar character than the main product, allowing for stronger interaction with the C18 stationary phase.[11]

Table 2: Illustrative HILIC Conditions for Polar Heterocyclic Compounds While specific data for imidazo[4,5-c]pyridine isomers under HILIC is sparse in readily available literature, the following conditions are representative for separating similar polar nitrogen-containing heterocycles and serve as an excellent starting point.

ParameterCondition
Column Silica or Amide, 2.1 x 100 mm, 3 µm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5B: Acetonitrile
Gradient 95% to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Temperature 40 °C
Detection UV at 254 nm or MS-compatible

Insight: Under HILIC conditions, one would expect the isomer with the greater number of accessible hydrogen bond donors/acceptors or a larger dipole moment to be retained longer due to stronger interactions with the polar stationary phase.

Diagram: Factors Influencing Isomer Retention in RP-HPLC

G cluster_props Isomer Physicochemical Properties cluster_params HPLC Method Parameters center_node center_node property_node property_node param_node param_node outcome_node outcome_node RT Retention Time (tR) Res Resolution (Rs) RT->Res Polarity Polarity / Hydrophobicity Polarity->RT Inverse relationship (Higher polarity = Lower tR) pKa pKa / Basicity pH Mobile Phase pH (Acid Modifier) pKa->pH Dictates choice of StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->RT Governs hydrophobic interaction MobilePhase Mobile Phase (ACN/H2O Ratio) MobilePhase->RT Controls elution strength (Higher ACN % = Lower tR) pH->RT Controls ionization state, affects peak shape & tR

Caption: Key factors influencing the retention and resolution of imidazo[4,5-c]pyridine isomers in RP-HPLC.

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol provides a robust starting point for the separation of imidazo[4,5-c]pyridine isomers.

1. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): Prepare 1 L of high-purity HPLC-grade water. Add 1.0 mL of formic acid (≥98% purity) to achieve a 0.1% (v/v) concentration. Mix thoroughly and degas.
  • Mobile Phase B (Organic): Prepare 1 L of HPLC-grade acetonitrile. Add 1.0 mL of formic acid. Mix thoroughly and degas.
  • Causality Note: Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) detection and ensuring consistent protonation of the basic analytes for sharp, symmetrical peaks.[5]

2. Sample Preparation

  • Accurately weigh and dissolve the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column or system.

3. HPLC System and Conditions

  • Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. (Maintaining a constant temperature is critical for reproducible retention times[12]).
  • Injection Volume: 5 µL.
  • UV Detector Wavelength: 254 nm (or an experimentally determined λ_max).
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 15.0 | 50 | 50 | | 16.0 | 5 | 95 | | 18.0 | 5 | 95 | | 18.1 | 95 | 5 | | 22.0 | 95 | 5 |

4. System Suitability and Self-Validation

  • Before running samples, perform at least five replicate injections of a standard mixture.
  • Resolution (Rs): The resolution between the two closest eluting isomer peaks should be ≥ 1.5.
  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.2.
  • Reproducibility (%RSD): The relative standard deviation of the retention times for each isomer should be ≤ 1.0%.
  • Trustworthiness Note: Meeting these system suitability criteria ensures that the chromatographic system is performing adequately to provide reliable and accurate data.
Diagram: General Experimental Workflow

Caption: A streamlined workflow for the HPLC analysis of imidazo[4,5-c]pyridine isomers.

Conclusion and Final Recommendations

The separation of imidazo[4,5-c]pyridine isomers is a nuanced challenge that requires a methodical approach.

  • For initial screening and for less polar isomers, a well-optimized Reversed-Phase HPLC method on a C18 column with an acidic mobile phase modifier is a robust and reliable starting point.

  • For highly polar isomers that are poorly retained in RP-HPLC, or when orthogonal verification is required, HILIC is the superior technique. It provides a different selectivity mechanism that can often resolve isomers that co-elute under reversed-phase conditions.

Ultimately, successful separation hinges on a thorough understanding of the physicochemical properties of the target isomers and the deliberate manipulation of chromatographic parameters to exploit their subtle differences. By grounding method development in these fundamental principles, researchers can develop self-validating, accurate, and reproducible HPLC methods essential for advancing pharmaceutical research and development.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. [Link]

  • The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. (2025). ResearchGate. [Link]

  • Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. (2013). PubMed. [Link]

  • HILIC – New Separation Principle in Chromatography? (n.d.). lci-koeln.de. [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Bentham Science. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2025). ResearchGate. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023). Ingenta Connect. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Publications. [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

  • Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. (n.d.). PMC. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing. [Link]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. (n.d.). ResearchGate. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. [Link]

  • REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Synthesis of imidazo[4,5-c]pyridine. (n.d.). PrepChem.com. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PMC. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable analytical technique in the fields of organic chemistry and drug development. By measuring the absorption of light in the UV and visible regions, this method provides crucial insights into the electronic structure of molecules. For nitrogen-containing heterocyclic compounds such as imidazopyridines, which form the core of numerous pharmacologically active agents, UV-Vis spectroscopy is a fundamental tool for structural characterization, purity assessment, and quantitative analysis.[1][2] The imidazo[4,5-c]pyridine scaffold, in particular, is a structural isomer of purine and a key component in various therapeutic candidates, making a thorough understanding of its spectroscopic properties essential.[3]

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-methyl-3H-imidazo[4,5-c]pyridine. We will explore the underlying electronic transitions, compare its spectral properties to key structural isomers, and detail the significant influence of the solvent environment—a critical factor in experimental design. While specific experimental spectra for this exact compound are not widely published, this guide synthesizes data from closely related imidazopyridine derivatives to provide a robust, predictive framework for researchers.

Theoretical Foundations of UV-Vis Absorption in Imidazopyridines

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic heterocycles like this compound, the most relevant transitions are:

  • π → π* (pi to pi-star) Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the fused imidazole and pyridine rings.

  • n → π* (n to pi-star) Transitions: These are typically lower-intensity absorptions that occur when an electron from a non-bonding orbital (the lone pair on a nitrogen atom) is promoted to a π* antibonding orbital.

The fused ring system of imidazo[4,5-c]pyridine creates an extended π-conjugated framework. The presence of three nitrogen atoms introduces non-bonding electron pairs that can also participate in electronic transitions, giving rise to a characteristic, multi-band spectrum.

Standardized Protocol for UV-Vis Spectral Acquisition

To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. The following section details a robust methodology for obtaining the UV-Vis absorption spectrum of a compound like this compound.

Experimental Workflow
  • Sample Preparation:

    • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. The choice of solvent is critical as it can influence the absorption maxima (see Section 5).

    • Concentration: Prepare a dilute solution of the sample, typically in the micromolar range (e.g., 1 x 10⁻⁵ M), to ensure the absorbance falls within the linear range of the Beer-Lambert law (ideally between 0.1 and 1.0 AU).

  • Instrumentation and Setup:

    • Spectrophotometer: Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use a matched pair of quartz cuvettes (1 cm path length) to allow for measurements in the deep UV region (~190-400 nm).

    • Wavelength Range: Set the instrument to scan a range that covers all expected transitions, for instance, from 200 nm to 500 nm.

  • Data Acquisition:

    • Blanking/Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from the subsequent measurements.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it. Place it back into the sample holder and initiate the scan.

  • Data Analysis:

    • The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.

The following diagram illustrates this standardized workflow.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Solvent Select UV-Grade Solvent Concentration Prepare Dilute Sample Solution (e.g., 10⁻⁵ M) Solvent->Concentration Baseline Perform Baseline Correction with Pure Solvent Concentration->Baseline Measure Measure Sample Absorbance Baseline->Measure Analyze Identify λmax Values from Spectrum Measure->Analyze

Caption: Standard workflow for UV-Vis spectral acquisition.

Comparative Spectral Analysis

While a specific, published spectrum for this compound is elusive, we can construct a detailed comparison based on its structural features and data from its isomers. The key factors influencing its λmax are the arrangement of nitrogen atoms, the position of the methyl group, and the solvent.

The Effect of Methylation

The methyl group (-CH₃) is a weak electron-donating group. When attached to the imidazole ring at the N-3 position, it is expected to cause a slight perturbation of the electronic structure of the aromatic system. This typically results in a small bathochromic (red) shift —a shift to a longer wavelength—for the π → π* transitions compared to the unsubstituted parent compound, 1H-imidazo[4,5-c]pyridine. This is because the electron-donating nature of the methyl group slightly raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap.[4]

Comparison with Structural Isomers

The electronic properties, and thus the UV-Vis spectra, of imidazopyridines are highly sensitive to the relative positions of the nitrogen atoms.[5] A comparison between this compound and its isomer from the imidazo[4,5-b] family, 3-methyl-3H-imidazo[4,5-b]pyridine, is particularly instructive.

FeatureThis compound3-methyl-3H-imidazo[4,5-b]pyridinePredicted Spectral Difference
Nitrogen Positions Pyridine N at position 5.Pyridine N at position 4.The different location of the pyridine nitrogen alters the overall dipole moment and electron distribution of the π-system.
Symmetry Asymmetric distribution of nitrogens.More symmetric nitrogen arrangement.Changes in molecular symmetry affect the probability of electronic transitions, influencing the intensity (molar absorptivity) of absorption bands.
Predicted λmax The unique electronic environment is expected to result in a distinct absorption maximum.Studies on imidazo[4,5-b]pyridine derivatives often show complex spectra with multiple bands.[6]The λmax values for the primary π → π* transition are expected to differ, providing a clear way to distinguish the isomers spectroscopically.

The diagram below highlights the structural differences between these key isomers.

G cluster_c Imidazo[4,5-c] Isomer cluster_b Imidazo[4,5-b] Isomer node_c This compound node_b 3-methyl-3H-imidazo[4,5-b]pyridine

Caption: Structural comparison of key imidazopyridine isomers.

The Critical Role of Solvent: Solvatochromism

The solvent in which a spectrum is measured can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[7] This effect arises from differential solvation of the ground and excited electronic states of the molecule. Understanding solvatochromism is crucial for interpreting spectra and choosing appropriate experimental conditions.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy).

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy).

For a molecule like this compound, the solvent effect on its two main transition types is distinct:

  • n → π* Transitions: The ground state involves nitrogen lone pairs that are readily available for hydrogen bonding with protic solvents (e.g., methanol, ethanol). This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition.[8] Consequently, a hypsochromic (blue) shift is observed for n → π* bands when moving from a non-polar to a polar, protic solvent.[8]

  • π → π* Transitions: The excited state (π) is often more polar than the ground state (π). Polar solvents will therefore stabilize the excited state more effectively than the ground state, reducing the energy gap for the transition. This results in a bathochromic (red) shift for π → π bands as solvent polarity increases.[9]

The following diagram illustrates these solvent-solute interactions.

G cluster_n_pi n -> π* Transition cluster_pi_pi π -> π* Transition NonPolar_n Non-Polar Solvent (e.g., Hexane) Shift_n Hypsochromic Shift (Blue Shift) NonPolar_n->Shift_n Polar_n Polar Protic Solvent (e.g., Methanol) Polar_n->Shift_n NonPolar_pi Non-Polar Solvent (e.g., Hexane) Shift_pi Bathochromic Shift (Red Shift) NonPolar_pi->Shift_pi Polar_pi Polar Solvent (e.g., Acetonitrile) Polar_pi->Shift_pi

Caption: Expected solvatochromic shifts for imidazopyridines.

Summary of Expected Solvent Effects
Solvent TypePolarityHydrogen BondingEffect on n → πEffect on π → π
Hexane Non-polarNoneReference λmaxReference λmax
Acetonitrile Polar AproticH-bond acceptorMinor blue shiftModerate red shift
Ethanol/Methanol Polar ProticH-bond donor/acceptorStrong blue shiftStrong red shift

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful fingerprint of its electronic structure. Its key features are governed by high-intensity π → π* transitions and lower-intensity n → π* transitions originating from its fused aromatic system and nitrogen lone pairs. The precise λmax values are sensitive to subtle structural changes, allowing for clear differentiation from its isomers, such as 3-methyl-3H-imidazo[4,5-b]pyridine.

Crucially, the choice of solvent can induce significant solvatochromic shifts, providing an additional layer of information about the nature of the electronic transitions. A hypsochromic shift in polar protic solvents is indicative of an n → π* transition, while a bathochromic shift suggests a π → π* transition. For researchers in medicinal chemistry and materials science, a comprehensive understanding of these spectral behaviors, complemented by standardized experimental protocols, is essential for the accurate characterization and development of novel imidazopyridine-based compounds.

References

  • Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. Available from: [Link]

  • Paras, V., Sharma, S., & Ramachandran, C. N. (2024). Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. The Journal of Physical Chemistry A. Available from: [Link]

  • Di Maria, F., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available from: [Link]

  • Homocianu, M., et al. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR repository. Available from: [Link]

  • Puttaraju, B., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available from: [Link]

  • ResearchGate. (2015). Advances in Synthesis and Application of Imidazopyridine Derivatives. Available from: [Link]

  • Omar, T. N. (n.d.). Ultraviolet and visible (UV-Vis) absorption spectroscopy. University of Babylon. Available from: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR repository. Available from: [Link]

  • ConnectSci. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Available from: [Link]

  • ResearchGate. (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. Available from: [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

Sources

Comparative Scaffold Analysis: Imidazo[4,5-b] vs. [4,5-c] Pyridines in Drug Discovery

[1]

Executive Summary: The Nitrogen Shift

In the realm of fragment-based drug discovery (FBDD), the imidazopyridine scaffold represents a privileged structure due to its electronic similarity to purines.[1] However, the specific isomerism—shifting the pyridine nitrogen between the [4,5-b] and [4,5-c] positions—acts as a binary switch for biological target affinity.

This guide analyzes the functional divergence between Imidazo[4,5-b]pyridine (1-deazapurine) and Imidazo[4,5-c]pyridine (3-deazapurine) .[1] While the [4,5-b] isomer is the industry standard for ATP-competitive kinase inhibition (mimicking Adenine), the [4,5-c] isomer has emerged as a critical scaffold for Toll-like Receptor (TLR) modulation and antiviral therapies.[1]

Physicochemical & Structural Foundation[1]

The core difference lies in the vector of the pyridine nitrogen's lone pair, which dictates Hydrogen Bond Acceptor (HBA) capability within a binding pocket.

FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Analog 1-Deazapurine3-Deazapurine
Nitrogen Position N4 (adjacent to bridgehead)N5 (distal to bridgehead)
Electronic Character Electron-deficient pyridine ring; N4 lone pair often involved in "Hinge Binding."[1]N5 lone pair projects differently, often altering solubility and metabolic hot spots.
Key Binding Mode Bidentate H-bonding (Donor-Acceptor)Monodentate or Hydrophobic stacking
Primary Target Class Kinases (Aurora, c-Met, BRAF)GPCRs, TLR7/8, Antivirals
Structural Logic Diagram

The following diagram illustrates the synthetic divergence and structural orientation that dictates biological activity.

ScaffoldDivergencePrecursorPyridine Diamine PrecursorsDiamino232,3-DiaminopyridinePrecursor->Diamino23Isomer SelectionDiamino343,4-DiaminopyridinePrecursor->Diamino34ScaffoldBImidazo[4,5-b]pyridine(1-Deazapurine)'The Kinase Hinge Binder'Diamino23->ScaffoldBCyclization w/ R-COOHScaffoldCImidazo[4,5-c]pyridine(3-Deazapurine)'The Immunomodulator'Diamino34->ScaffoldCCyclization w/ R-COOHTargetBTarget: ATP Pocket (Kinases)(Aurora A, c-Met, BRAF)Requires: N3-H (Donor) + N4 (Acceptor)ScaffoldB->TargetBHigh Affinity(Hinge Region)TargetCTarget: TLR7 / TLR8(Endosomal Receptors)Requires: Specific hydrophobic fitScaffoldC->TargetCHigh Affinity(Immune Activation)

Figure 1: Synthetic divergence and target specificity of imidazopyridine isomers.

Target Class Profiling

Case A: Imidazo[4,5-b]pyridine in Kinase Inhibition

The [4,5-b] isomer is structurally homologous to Adenine.[1] In the ATP-binding pocket of kinases, the "hinge region" requires a specific hydrogen bond donor/acceptor motif.[1]

  • Mechanism: The N3-H (imidazole) acts as a donor to the backbone carbonyl of the kinase hinge (e.g., Ala213 in Aurora A), while the N4 (pyridine) accepts a hydrogen bond from the backbone amide.

  • Performance Data:

    • Aurora Kinase A: Derivatives like Compound 27e show

      
      .[2]
      
    • c-Met: 2-substituted [4,5-b] derivatives demonstrate

      
       in enzymatic assays.[1]
      
    • BRAF: Used as a scaffold to overcome resistance, with

      
       values in the low nanomolar range (12-87 nM).
      
Case B: Imidazo[4,5-c]pyridine in Immunomodulation

Shifting the nitrogen to the [4,5-c] position disrupts the "hinge binding" geometry required for many kinases but creates a privileged scaffold for Toll-like Receptors (TLR).[1]

  • Mechanism: These compounds mimic guanosine derivatives, activating TLR7/8 in endosomes. This triggers the MyD88 pathway, releasing Interferon-alpha (IFN-

    
    ).[1]
    
  • Performance Data:

    • TLR7 Agonism: [4,5-c] derivatives are potent inducers of cytokines, often outperforming [4,5-b] isomers in immune cell activation assays.[1]

    • Antiviral: High potency against Bovine Viral Diarrhea Virus (BVDV) via RNA-dependent RNA polymerase interaction.[1][3]

Comparative Biological Activity Data[1][3][4][5]

The following table summarizes experimental data comparing the two scaffolds across different biological endpoints. Note the "Activity Inversion" between Kinase and TLR targets.

Biological EndpointImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineInterpretation
Aurora A Kinase (

)
7.5 nM (High Affinity)> 1000 nM (Low Affinity)[4,5-b] geometry matches the ATP hinge; [4,5-c] lacks the N4 acceptor.[1]
TLR7 Agonism (

)
> 10

M (Inactive/Low)
0.1 - 1.0

M
(Potent)
[4,5-c] favors the hydrophobic/electronic requirements of the TLR7 pocket.
Inotropic Potency HighLow[4,5-b] consistently superior in isolated papillary muscle assays.[1][4]
Metabolic Stability Moderate (N-oxidation prone)Variable (Position 5 N is exposed)Isomer choice often driven by PK/PD optimization.[1]

Experimental Protocols

To validate these biological differences, the following protocols are recommended. These are self-validating systems: if the positive controls fail, the data is invalid.[1]

Protocol A: Synthesis of the [4,5-b] Core (Kinase Scaffold)

Rationale: This method uses a reductive cyclization approach to ensure regioselectivity.

  • Starting Material: 2-Chloro-3-nitropyridine.[1][5]

  • Nucleophilic Substitution: React with primary amine (

    
    ) in EtOH at reflux to yield 2-amino-3-nitropyridine.[1]
    
  • Reduction: Hydrogenation (

    
    , Pd/C) or Fe/AcOH reduction to yield 2,3-diaminopyridine.
    
  • Cyclization (The Critical Step):

    • Reflux the diamine with an aldehyde (

      
      ) in the presence of 
      
      
      (oxidant) in DMF.
    • Validation: Monitor TLC for the disappearance of the polar diamine spot and appearance of a fluorescent spot (typical of imidazopyridines).

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Kinase Hinge-Binding Assay (FRET-based)

Rationale: To confirm if the scaffold is acting as a Type I (ATP-competitive) inhibitor.[1]

  • Reagents: Recombinant Aurora A kinase, Tracer 222 (fluorescent ATP mimic), Terbium-labeled anti-GST antibody.

  • Setup: Mix kinase (5 nM) + Antibody (2 nM) + Tracer (10-100 nM) in assay buffer (HEPES pH 7.5,

    
    , EGTA).
    
  • Competition: Add the Imidazo[4,5-b] test compound (serial dilution).

  • Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Mechanism:[1][3] If the compound binds the hinge, it displaces the Tracer, reducing the FRET signal.

  • Control: Staurosporine (Pan-kinase inhibitor) must show

    
    .
    

Mechanistic Visualization: The Kinase Hinge Interaction[1]

This diagram details why the [4,5-b] isomer is the superior kinase inhibitor.[1]

HingeBindingcluster_KinaseKinase Hinge Region (Backbone)cluster_InhibitorImidazo[4,5-b]pyridine ScaffoldAla213_NHAla213 (NH)DonorAla213_COAla213 (C=O)AcceptorN3Imidazole N3(Protonated)Ala213_CO->N3H-Bond (2.8 Å)N4Pyridine N4(Lone Pair)N4->Ala213_NHH-Bond (2.9 Å)C_IsomerImidazo[4,5-c](N5 Position)C_Isomer->Ala213_NHNo Interaction(Steric/Distance Mismatch)

Figure 2: Bidentate binding mode of [4,5-b] vs. the mismatch of [4,5-c] in the kinase hinge.[1]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link][1]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][1]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. ChemMedChem. [Link][1]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules (MDPI). [Link][1]

A Comparative Guide to Purity Analysis Standards for 3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for establishing the purity of 3-methyl-3H-imidazo[4,5-c]pyridine, a critical heterocyclic building block in modern drug discovery.[1][2] For researchers and drug development professionals, ensuring the purity, and by extension the safety and efficacy of active pharmaceutical ingredients (APIs), is paramount. The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a globally accepted framework for managing impurities in new drug substances.[3][4]

The control of impurities is not merely a procedural step but a foundational requirement for regulatory approval and patient safety.[5] Impurities can arise from numerous sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the substance over time, or residual catalysts and solvents.[4][6] This guide will dissect the "why" behind the selection of analytical techniques, offering a logical framework for developing a robust, self-validating purity assessment program.

The Impurity Landscape: A Framework Based on ICH Q3A

Before delving into specific analytical techniques, it is crucial to understand the classification and control thresholds for impurities as defined by the ICH Q3A(R2) guideline.[3][4] This framework dictates the entire analytical strategy.

  • Organic Impurities: These are the most common and structurally diverse class, including starting materials, by-products from side reactions, intermediates, and degradation products.[3]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, and inorganic salts.[4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and are controlled according to ICH Q3C guidelines.

The ICH establishes clear thresholds for action:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5]

This tiered approach ensures that the analytical effort is proportional to the potential risk posed by an impurity.

Caption: Impurity Analysis Decision Workflow based on ICH Thresholds.

Comparative Analysis of Core Analytical Techniques

No single analytical method can provide a complete purity profile. A robust analysis relies on a suite of orthogonal techniques—methods that measure the same attribute using different physicochemical principles—to ensure that no impurity goes undetected.

TechniquePrimary ApplicationSensitivitySpecificityKey Insights Provided
HPLC/UPLC Quantification of API and known/unknown impurities.High (ng to pg)High (with appropriate column/mobile phase)Purity percentage, relative amounts of impurities, stability indication.
LC-MS Identification of unknown impurities.Very High (pg to fg)Very High (based on mass-to-charge ratio)Molecular weight of impurities, fragmentation patterns for structural clues.
GC-MS Analysis of volatile organic impurities and residual solvents.Very High (pg to fg)Very HighIdentification and quantification of volatile compounds not amenable to HPLC.
NMR Spectroscopy Absolute structure confirmation and quantification (qNMR).Low to ModerateAbsoluteUnambiguous structural elucidation of the API and major impurities.
Elemental Analysis Confirmation of elemental composition (CHN).ModerateLowVerifies the empirical formula of the API.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purity analysis in the pharmaceutical industry. Its purpose is to separate the main compound from its impurities, allowing for their precise quantification.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecyl) column is the standard starting point for moderately polar compounds like imidazo-pyridine derivatives due to its versatile hydrophobic retention mechanism.

  • Mobile Phase: A buffered aqueous phase (e.g., phosphate or formate buffer) is used to control the ionization state of the basic nitrogen atoms in the pyridine and imidazole rings, ensuring consistent peak shape and retention time. An organic modifier (typically acetonitrile or methanol) is used to elute the compounds.

  • Gradient Elution: A gradient (where the organic modifier concentration is increased over time) is often essential. This is because the potential impurities of this compound can span a wide range of polarities. A gradient program ensures that both highly polar and highly non-polar impurities are eluted and resolved within a reasonable timeframe.

  • Detector: A UV detector is chosen because the fused aromatic ring system of the molecule possesses a strong chromophore, making it readily detectable. Detection at multiple wavelengths can help distinguish between impurities with different spectral properties.

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD (Diode Array Detector).

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

  • Data Analysis: Purity is typically calculated using an area percent normalization method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for known impurities should be used to calculate relative response factors.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Identifier

While HPLC-UV can quantify an impurity, it cannot definitively identify it. For this, we turn to Mass Spectrometry (MS), which measures the mass-to-charge ratio (m/z) of ions. When coupled with LC, it becomes a powerful tool for identifying unknown peaks in a chromatogram.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound. Operating in positive ion mode is logical, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula, drastically narrowing down the potential structures of an unknown impurity.

  • LC System: Utilize the same HPLC/UPLC method described above. The use of a volatile buffer system like ammonium formate is critical for MS compatibility. Non-volatile buffers like sodium phosphate will foul the mass spectrometer.

  • MS System: A Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI, Positive.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 50-1000 to detect all parent ions.

    • Tandem MS (MS/MS): For peaks of interest, perform fragmentation analysis. The instrument isolates the parent ion, fragments it, and analyzes the resulting product ions. This fragmentation pattern is a structural fingerprint that helps elucidate the impurity's structure.

G cluster_MS Mass Spectrometry HPLC_Column HPLC Column (Separation) ESI ESI Source (Ionization) HPLC_Column->ESI Eluent Mass_Analyzer Mass Analyzer (m/z Measurement) ESI->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data Sample Sample Sample->HPLC_Column Injection

Caption: A simplified workflow of an LC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[7][8][9] For a new drug substance, a full NMR characterization (¹H, ¹³C, and 2D-NMR experiments) is required to definitively confirm its structure. It is also invaluable for characterizing major impurities that can be isolated.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. This is the first and most crucial NMR experiment.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can provide a highly accurate, direct measurement of the purity of this compound without the need for a specific reference standard of the compound itself. This is a primary, or "absolute," method of measurement.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard like Tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm).

  • Acquisition: Acquire a standard proton spectrum.

  • Data Interpretation:

    • Chemical Shift (δ): The position of the peaks indicates the electronic environment of the protons. Aromatic protons on the pyridine and imidazole rings will appear in the downfield region (typically δ 7-9 ppm). The methyl group protons will appear in the upfield region (typically δ 3-4 ppm).[8]

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, helping to piece the structure together.

By comparing the obtained spectrum to the expected spectrum for this compound, its identity can be unequivocally confirmed. Any significant unassigned peaks would indicate the presence of impurities.

Conclusion: An Integrated, Multi-Technique Approach

The purity analysis of this compound is not a single measurement but a comprehensive investigation. It requires an integrated approach where orthogonal analytical techniques are used to build a complete and trustworthy purity profile. HPLC provides the primary quantitative data, LC-MS offers the crucial identification of unknowns, and NMR serves as the ultimate arbiter of structure. This rigorous, science-driven approach, grounded in the principles of the ICH guidelines, is essential for advancing safe and effective therapeutics from the laboratory to the clinic.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • PharmEng. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • MilliporeSigma. (n.d.). Pharmacopeia & Metrological Institute Standards.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • PMC. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • ACS Publications. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.